2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Description
The exact mass of the compound 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-8-9-2-4-11(5-3-9)6-7-12/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPBQXAPWOOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650831 | |
| Record name | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-96-5 | |
| Record name | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(methylamino)methyl]piperidin-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
This guide provides a comprehensive technical overview of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, a versatile building block in medicinal chemistry. We will delve into its core properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, with the CAS Number 102933-73-1, is a substituted piperidine derivative. Its structure, featuring a primary alcohol, a tertiary amine within the piperidine ring, and a secondary amine in the side chain, makes it a valuable scaffold in the design of novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The piperidine moiety is a common motif in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of a molecule is critical for its application in drug development. The following table summarizes the key computed and experimental data for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
| Property | Value | Source |
| Molecular Formula | C9H20N2O | ChemSpider |
| Molecular Weight | 172.27 g/mol | ChemSpider |
| IUPAC Name | 2-(4-((methylamino)methyl)piperidin-1-yl)ethan-1-ol | PubChem |
| CAS Number | 102933-73-1 | PubChem |
| LogP (calculated) | -0.2 | ChemSpider |
| pKa (predicted) | 10.2 (most basic) | ChemSpider |
| Boiling Point | 275.5±23.0 °C at 760 mmHg | ChemSpider |
| Density | 0.989±0.06 g/cm3 | ChemSpider |
Note: Some properties are predicted by computational models and should be confirmed experimentally.
The low calculated LogP value suggests high water solubility, a desirable characteristic for drug candidates to ensure adequate bioavailability. The predicted basic pKa indicates that the molecule will be protonated at physiological pH, which can influence its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Characterization
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can be achieved through various synthetic routes. A common and efficient approach involves a multi-step synthesis starting from commercially available piperidine-4-carboxamide.
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Caption: A typical workflow for the synthesis and purification of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: N-Methylation of Piperidine-4-carboxamide
-
Dissolve piperidine-4-carboxamide in a suitable solvent such as methanol.
-
Add an excess of a methylating agent, for example, methyl iodide, and a base like potassium carbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-methylpiperidine-4-carboxamide.
Step 2: Reduction of the Amide
-
Carefully add the N-methylpiperidine-4-carboxamide to a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Reflux the reaction mixture for several hours until the reduction is complete.
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain crude 4-[(methylamino)methyl]piperidine.
Step 3: N-Alkylation with 2-Bromoethanol
-
Dissolve the crude 4-[(methylamino)methyl]piperidine in a polar aprotic solvent like acetonitrile.
-
Add a slight excess of 2-bromoethanol and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor its progress by LC-MS.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Step 4: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final compound by ¹H and ¹³C NMR. The spectra should show characteristic peaks for the ethoxy group, the piperidine ring protons, and the methyl group.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion.
Applications in Medicinal Chemistry
The structural motifs present in 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol make it a valuable precursor for the synthesis of a wide range of biologically active molecules.
Role as a Pharmacophore
The molecule can be conceptualized as a pharmacophore with three key interaction points, as illustrated below.
Caption: Pharmacophoric features of the molecule and potential interactions with a biological target.
Examples in Drug Discovery
While specific drugs containing this exact fragment may not be widely marketed, analogs and derivatives with this core structure have been explored in various therapeutic areas:
-
GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs). The functional groups on 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can be modified to target specific GPCRs involved in neurological or metabolic disorders.
-
Enzyme Inhibitors: The amine and alcohol functionalities can serve as key interaction points within the active site of enzymes. For instance, derivatives could be designed as inhibitors of kinases or proteases.
-
Ion Channel Modulators: The charged nature of the protonated amines at physiological pH makes this scaffold suitable for designing modulators of ion channels, which are crucial for neuronal signaling and cardiovascular function.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. The compound should be handled in a well-ventilated fume hood.
Conclusion
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its favorable physicochemical properties and multiple points for chemical modification make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of biological targets. A thorough understanding of its synthesis, properties, and potential biological interactions is crucial for its effective application in medicinal chemistry research.
References
-
PubChem. 2-(4-((methylamino)methyl)piperidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
Technical Synthesis Guide: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Topic: "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (Structure: N-methyl-1-(2-hydroxyethyl)piperidin-4-ylmethanamine). This molecule features a 4-substituted piperidine core with two distinct hydrophilic handles: a secondary amine on the methyl side chain and a primary alcohol on the N-ethyl tail. It serves as a versatile fragment in medicinal chemistry, particularly in the development of GPCR ligands (e.g., antihistamines, antipsychotics) where the 4-aminomethylpiperidine scaffold is a privileged motif.
The recommended synthetic pathway prioritizes convergent assembly via an amide intermediate. This approach avoids the chemoselectivity challenges associated with alkylating a molecule containing two secondary amines. By installing the N-hydroxyethyl group early and using the amide carbonyl as a "masked" amine, the synthesis ensures high regioselectivity and yield.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals that the target molecule can be accessed most reliably by reducing a corresponding amide precursor. This strategy circumvents the need for complex protecting group manipulations on the secondary amine.
-
Target: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
-
Disconnection 1 (Reduction): Transform the methylene amine (
) back to an amide ( ). -
Disconnection 2 (Aminolysis): Disconnect the amide to an ester and methylamine.
-
Disconnection 3 (N-Alkylation): Disconnect the piperidine ring nitrogen from the hydroxyethyl chain.
Strategic Insight: Direct alkylation of 4-[(methylamino)methyl]piperidine with 2-bromoethanol is risky because alkylation can occur at both the ring nitrogen and the chain nitrogen. The proposed route installs the hydroxyethyl group before generating the reactive secondary amine on the chain.
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway starting from Ethyl Isonipecotate. The route utilizes an amide intermediate to ensure regiocontrol.
Detailed Experimental Protocols
Phase 1: N-Hydroxyethylation
Objective: Functionalize the piperidine nitrogen with a 2-hydroxyethyl group. Precursor: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).
-
Reagents:
-
Ethyl isonipecotate (1.0 equiv)
-
2-Chloroethanol (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional to accelerate Finkelstein exchange.
-
-
Procedure:
-
Dissolve ethyl isonipecotate in ethanol (0.5 M concentration).
-
Add anhydrous
and catalytic KI. -
Add 2-chloroethanol dropwise at room temperature.
-
Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically pure enough for the next step. If needed, purify via vacuum distillation or short silica plug (eluting with DCM/MeOH).
-
Product: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.[1][2][3][4]
-
Phase 2: Aminolysis (Amide Formation)
Objective: Convert the ethyl ester to the N-methyl amide. Precursor: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.[1][2][4]
-
Reagents:
-
Intermediate A (from Phase 1)
-
Methylamine (33% in EtOH or 40% aq. solution) (5–10 equiv)
-
-
Procedure:
-
Dissolve Intermediate A in ethanol (or use the crude oil directly).
-
Add excess methylamine solution.
-
Seal the reaction vessel (pressure tube recommended) and stir at room temperature for 24 hours, or heat mildly to
for 6 hours. -
Monitoring: Monitor the disappearance of the ester peak by IR (loss of
) or TLC. -
Workup: Concentrate the mixture in vacuo to remove solvent and excess methylamine.
-
Product: N-Methyl-1-(2-hydroxyethyl)piperidine-4-carboxamide. This intermediate is stable and can be dried under high vacuum.
-
Phase 3: Global Reduction
Objective: Reduce the amide carbonyl to a methylene group to yield the final secondary amine. Precursor: N-Methyl-1-(2-hydroxyethyl)piperidine-4-carboxamide.
-
Reagents:
-
Intermediate B (from Phase 2)
-
Lithium Aluminum Hydride (
) (3.0–4.0 equiv) -
Solvent: Anhydrous THF or Diethyl Ether
-
-
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Suspend
in anhydrous THF at . -
Dissolve Intermediate B in anhydrous THF and add it dropwise to the hydride suspension. Caution: Gas evolution (
). -
Allow the mixture to warm to room temperature, then heat to reflux for 4–8 hours to ensure complete reduction of the amide.
-
Quenching (Fieser Method): Cool to
. Carefully add water ( per gram of ), followed by ( ), then water ( ). -
Stir until a white granular precipitate forms.
-
Isolation: Filter the precipitate through a Celite pad. Wash the pad with THF/MeOH.
-
Concentrate the filtrate to obtain the crude oil.
-
Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH4OH 90:9:1).
-
Analytical Data Summary
| Property | Expected Value / Range | Notes |
| Formula | MW: 172.27 g/mol | |
| Appearance | Colorless to pale yellow viscous oil | Hygroscopic |
| 1H NMR (CDCl3) | Methyl group on amine | |
| Methylene next to methylamine | ||
| Hydroxyethyl CH2 | ||
| Ring protons | ||
| MS (ESI+) | Base peak |
Alternative Strategy: Reductive Amination
If 1-(2-hydroxyethyl)-4-formylpiperidine is available (or synthesized via oxidation of the corresponding alcohol), a reductive amination approach can be used.
-
Reaction: Aldehyde + Methylamine
Imine. -
Reduction: Imine +
(Sodium triacetoxyborohydride) Amine. -
Pros: Fewer steps if the aldehyde is available.
-
Cons: The aldehyde precursor is less stable than the ester/amide used in the primary route.
Safety & Handling
-
2-Chloroethanol: Highly toxic and readily absorbed through the skin. Use double gloves and work in a fume hood.
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure strictly anhydrous conditions during the reduction step.
-
Methylamine: Toxic gas/liquid. Use in a well-ventilated area.
References
-
Synthesis of Piperidine Derivatives: "Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate." Venkatasai Life Sciences.[3] CAS: 939900-20-6.[3] Link
-
Amide Reduction Protocols: OpenStax. "Reduction of Nitriles, Amides, and Nitro Compounds."[5] Organic Chemistry. Link
-
Reductive Amination Methodology: "Amine synthesis by reductive amination." Organic Chemistry Portal. Link
-
General Piperidine Functionalization: "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2022. Link
Sources
- 1. venkatasailifesciences.com [venkatasailifesciences.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. CAS 939900-20-6: Ethyl 1-(2-hydroxyethyl)piperidine-4-carb… [cymitquimica.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
"2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" biological activity
The following is an in-depth technical guide and monograph for the chemical entity 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its utility as a privileged scaffold and pharmacophore intermediate.
CAS Registry Number: 915923-96-5 Formula: C₉H₂₀N₂O Molecular Weight: 172.27 g/mol Synonyms: 1-(2-Hydroxyethyl)-4-(methylaminomethyl)piperidine; EN300-71015
Executive Summary & Biological Context
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a bifunctional piperidine building block widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Unlike a standalone pharmaceutical, its "biological activity" is defined by its role as a pro-pharmacophore —a structural template that imparts specific physicochemical properties to bioactive molecules.
Core Pharmacological Value
-
Solubility Vector: The N-hydroxyethyl tail acts as a hydrophilic anchor, reducing lipophilicity (CLogP ~ -0.55) and improving the aqueous solubility of hydrophobic drug cores.
-
Secondary Amine Handle: The distal methylamine group serves as a reactive "warhead" for diversification, allowing attachment to aromatic cores (e.g., via nucleophilic aromatic substitution or amide coupling) to target specific receptor pockets.
-
Privileged Scaffold: The 1,4-disubstituted piperidine motif is a structural feature found in numerous antihistamines (e.g., Alcaftadine intermediates), antipsychotics, and recent epigenetic modulators (BRD3-ET inhibitors).
Physicochemical Profile & SAR Logic
Understanding the Structure-Activity Relationship (SAR) potential of this scaffold is critical for library design.
| Property | Value | Implication for Drug Design |
| CLogP | -0.55 | High hydrophilicity; useful for lowering logD of lipophilic leads. |
| pKa (Calc) | ~9.8 (Piperidine N) | The piperidine nitrogen is protonated at physiological pH, facilitating cation-pi interactions in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs). |
| H-Bond Donors | 2 (OH, NH) | Provides specific anchor points for hydrogen bonding networks. |
| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding without excessive entropic penalty. |
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the functional zones of the molecule when integrated into a ligand.
Figure 1: Pharmacophoric dissection of the scaffold showing the solubility tail (blue) and the reactive head (red).[1]
Biological Applications & Case Studies
A. Fragment-Based Screening (Epigenetics)
Recent high-throughput screens have identified this scaffold as a "hit" fragment for the Bromodomain-3 Extra Terminal (BRD3-ET) domain .
-
Mechanism: The secondary amine interacts with surface residues on the BRD3-ET domain, while the piperidine ring fills the hydrophobic groove.
-
Utility: It serves as a starting point for "growing" the fragment into a high-affinity inhibitor by attaching aromatic moieties to the methylamine nitrogen [1].
B. GPCR Ligand Synthesis
The scaffold is structurally homologous to the side chains of several H1-antihistamines and D2-dopamine antagonists.
-
H1 Antagonism: The 4-substituted piperidine mimics the spacer group in drugs like Ebastine or Fexofenadine analogs.
-
Synthesis Utility: It allows for the convergent synthesis of "Dual-Acting" ligands where the piperidine confers receptor affinity and the ethanol tail modulates blood-brain barrier (BBB) penetration (polar surface area adjustment).
Synthesis & Manufacturing Protocol
For researchers requiring high-purity material for biological assays, the following synthesis route is the industry standard. This protocol minimizes the formation of bis-alkylated impurities.
Reaction Scheme
Precursor: 4-(N-Boc-aminomethyl)piperidine or 4-Formylpiperidine. Route: Reductive Amination followed by N-Alkylation.
Figure 2: Step-wise synthesis pathway highlighting the critical alkylation step.
Detailed Protocol (Self-Validating)
-
Hydrogenation: Dissolve 4-(methylaminomethyl)pyridine (1 eq) in glacial acetic acid. Add PtO₂ (5 mol%). Hydrogenate at 50 psi for 12 hours. Filter catalyst and concentrate to yield the piperidine acetate salt.
-
Selective Alkylation:
-
Suspend the piperidine salt in MeCN. Add K₂CO₂ (3 eq).
-
Add 2-Bromoethanol (0.95 eq) dropwise at 0°C. Note: Using a slight deficit of the alkylating agent prevents alkylation of the more hindered methylamine nitrogen.
-
Stir at room temperature for 16 hours.
-
-
Workup: Filter solids. Concentrate filtrate.[2]
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1). The secondary amine (Target) elutes before any potential tertiary amine byproducts.
Safety & Handling (Impurity Profiling)
When using this compound in biological assays, specific attention must be paid to purity, particularly regarding genotoxic impurities (GTIs).
-
Nitrosamine Risk: As a secondary amine, this compound can react with nitrites (in solvents or reagents) to form N-nitroso derivatives.
-
Mitigation: Avoid acidic conditions with nitrite sources. Store as the HCl or fumarate salt to prevent oxidation.
-
-
Toxicity: Classified as a skin and eye irritant (Category 2).
-
Handling: Use nitrile gloves. All weighing must be performed in a fume hood due to potential volatility of the free base.
-
Analytical Quality Control (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: Acetonitrile[2]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (low absorption; requires high concentration or CAD/ELSD detection due to lack of chromophore).
References
-
Fragment-Based Discovery: Rapid Elaboration of Fragments into Leads (REFiL) Applied to Bromodomain-3 Extra Terminal Domain. (2020).[3][4] Amazon S3 / Monash University.
-
Chemical Identity: PubChem Compound Summary for CID 53562877 (Related 4-isomer derivatives).
-
Commercial Availability: Enamine Building Blocks Catalog, Product EN300-71015.[5]
-
Synthetic Methodology: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.[6]
Sources
"2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" derivatives
An In-Depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 4-(Aminomethyl)piperidine Derivatives
Authored by a Senior Application Scientist
Foreword: The Versatile Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents and clinical candidates. Its conformational flexibility, basic nitrogen atom allowing for salt formation and hydrogen bonding, and its ability to be readily functionalized at multiple positions make it a cornerstone for the design of novel bioactive molecules. This guide focuses on a specific and highly valuable subclass: derivatives of 4-(aminomethyl)piperidine. The strategic placement of a primary or secondary amine on a methyl group at the 4-position of the piperidine ring creates a versatile building block for introducing key pharmacophoric features. This allows for the exploration of a wide chemical space and the development of potent and selective ligands for various biological targets.
This document provides a comprehensive overview of the synthesis, characterization, and therapeutic applications of 4-(aminomethyl)piperidine derivatives. We will delve into the strategic considerations behind synthetic route selection, explore advanced analytical techniques for structural elucidation and purity assessment, and examine the mechanism of action of these compounds in different disease contexts. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical scaffold in their own discovery programs.
Part 1: Synthetic Strategies for 4-(Aminomethyl)piperidine Derivatives
The synthesis of 4-(aminomethyl)piperidine derivatives can be approached from several angles, depending on the desired complexity of the final molecule and the availability of starting materials. The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness, and the need for stereochemical control.
Reductive Amination: A Workhorse Reaction
Reductive amination is arguably the most common and versatile method for the synthesis of 4-(aminomethyl)piperidine derivatives. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A typical workflow involves the reaction of a suitable 4-formylpiperidine derivative with a primary or secondary amine, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. The choice of reducing agent is critical; STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of a Generic 4-(Alkylaminomethyl)piperidine Derivative via Reductive Amination
-
Reaction Setup: To a solution of N-protected 4-formylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-16 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired 4-(alkylaminomethyl)piperidine derivative.
Multi-component Reactions: Towards Molecular Diversity
Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, offer a powerful platform for the rapid generation of diverse libraries of 4-(aminomethyl)piperidine derivatives from simple starting materials. These reactions are highly atom-economical and can be used to introduce multiple points of diversity in a single synthetic step.
Part 2: Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of newly synthesized 4-(aminomethyl)piperidine derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Typical Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of connectivity. | Characteristic chemical shifts for piperidine ring protons and carbons, as well as for the aminomethyl moiety and any substituents. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single major peak with a purity of >95% is typically desired for biological screening. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, and other functional groups present in the molecule. |
Part 3: Therapeutic Applications and Biological Mechanisms
Derivatives of 4-(aminomethyl)piperidine have shown promise in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Their biological activity is often attributed to their ability to interact with specific protein targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Case Study: Histone Deacetylase (HDAC) Inhibitors
A notable application of the 4-(aminomethyl)piperidine scaffold is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various cancers.
The 4-(aminomethyl)piperidine moiety can serve as a "cap" group in the classical pharmacophore model of HDAC inhibitors, which typically consists of a zinc-binding group, a linker, and a cap group. The basic nitrogen of the piperidine ring can engage in important hydrogen bonding interactions with the enzyme, contributing to the overall binding affinity and selectivity of the inhibitor.
Visualizing the HDAC Inhibitor Pharmacophore
Caption: Pharmacophore model of an HDAC inhibitor featuring a 4-(aminomethyl)piperidine cap group.
Part 4: Future Directions and Outlook
The 4-(aminomethyl)piperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research in this area is likely to focus on the development of more selective and potent derivatives with improved pharmacokinetic and pharmacodynamic properties. The application of computational modeling and machine learning techniques will undoubtedly accelerate the discovery and optimization of new drug candidates based on this versatile chemical framework.
References
-
Reductive Amination in Organic Synthesis. Organic Reactions. [Link]
-
Multi-component Reactions: Concepts and Applications for Drug Discovery. Nature Reviews Drug Discovery. [Link]
-
The Piperidine Motif in the Discovery of CNS Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
HDAC Inhibitors in Cancer Therapy. Nature Reviews Drug Discovery. [Link]
Discovery and history of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol"
The following technical guide details the chemical architecture, synthesis, and role of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS: 915923-96-5) within the context of modern Fragment-Based Drug Discovery (FBDD).
Based on the latest medicinal chemistry literature, this compound serves as a critical secondary amine building block and a validated fragment analog , most notably utilized in the REFiL (Rapid Elaboration of Fragments into Leads) workflow to target the Bromodomain-3 Extra-Terminal (BRD3-ET) domain.
Part 1: Executive Summary & Chemical Identity
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a bifunctional piperidine derivative characterized by a secondary methylamine tail and a polar N-hydroxyethyl head group. In the pharmaceutical sciences, it is classified as a "privileged structure" fragment—a scaffold capable of binding to multiple protein targets due to its ability to form diverse hydrogen bond interactions while maintaining a low molecular weight.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol |
| Common ID | Compound 35 (Adams et al. Series) |
| CAS Number | 915923-96-5 |
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
| SMILES | CNCC1CCN(CCO)CC1 |
| LogP (Calc) | -0.55 (Hydrophilic) |
| pKa (Base) | ~10.5 (Secondary amine), ~8.5 (Tertiary piperidine N) |
| Key Function | Fragment Hit / SAR Probe / Building Block |
Part 2: Discovery & History (The REFiL Campaign)
The historical significance of this compound is anchored in the development of the REFiL (Rapid Elaboration of Fragments into Leads) workflow, a methodology pioneered by researchers at Monash University (Adams et al., J. Med. Chem. 2023).[1][2]
The Challenge: The "Fragment" Bottleneck
In Fragment-Based Drug Discovery (FBDD), scientists screen tiny molecules (<250 Da) to find weak binders. The major bottleneck is evolving these weak "hits" (mM affinity) into potent "leads" (nM affinity) without structural data (X-ray crystallography), which is often unavailable for disordered protein domains like BRD3-ET .
The Solution: The REFiL Workflow
The discovery of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol's utility emerged during a campaign to target the Bromodomain-3 Extra-Terminal (BRD3-ET) domain, a protein implicated in chromatin remodeling and cancer.
-
Initial Screen: A primary fragment screen identified weak hits binding to BRD3-ET.
-
Analog Expansion: Instead of custom synthesis, the team searched for "Commercial Analogues" to rapidly establish Structure-Activity Relationships (SAR).
-
Identification: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (referred to as Compound 35 in the study) was identified as a key analog. Its secondary amine allowed for rapid "microscale chemistry"—specifically, it could be reacted with diverse electrophiles (sulfonyl chlorides, aldehydes) to create libraries of more complex molecules.
-
Result: This compound facilitated the generation of tetrahydrocarbazole ligands with >30-fold improved affinity for BRD3-ET, validating the REFiL approach.[3][4]
Diagram: The REFiL Discovery Logic
The following diagram illustrates the workflow where this compound served as a pivotal node.
Caption: The REFiL workflow illustrating the transition from a weak fragment hit to a potent lead using the target compound as a reactive scaffold.
Part 3: Chemical Synthesis & Methodology
For researchers requiring this compound for synthesis or biological assay, it is typically synthesized via a two-stage convergent protocol: Reductive Amination followed by N-Alkylation .
Synthesis Protocol
Step 1: Reductive Amination (Formation of the Methylamine Tail)
The core piperidine ring is functionalized at the C4 position.
-
Reagents: 4-Piperidinecarboxaldehyde (or N-Boc equivalent), Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).
-
Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.
Protocol:
-
Dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 equiv) in DCE (Dichloroethane).
-
Add Methylamine (1.2 equiv) and stir for 30 min to form the imine.
-
Add STAB (1.5 equiv) at 0°C and warm to RT over 4 hours.
-
Quench with sat. NaHCO3. Extract with DCM.
-
Note: If using N-Boc, a deprotection step (TFA/DCM) is required before Step 2.
Step 2: N-Alkylation (Introduction of the Ethanol Head)
The piperidine nitrogen is alkylated to introduce the hydroxyethyl group.
-
Reagents: 2-Bromoethanol, Potassium Carbonate (
), Acetonitrile (ACN). -
Mechanism:
Nucleophilic Substitution.
Protocol:
-
Suspend 4-[(Methylamino)methyl]piperidine (1.0 equiv) and
(3.0 equiv) in ACN. -
Add 2-Bromoethanol (1.1 equiv) dropwise.
-
Reflux at 80°C for 12 hours.
-
Filter solids and concentrate in vacuo.
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH) is critical to separate mono-alkylated product from over-alkylated byproducts (quaternary ammonium salts).
Synthesis Pathway Diagram[3]
Caption: Two-step synthesis via reductive amination and N-alkylation to generate the target secondary amine.
Part 4: Experimental Applications & Handling
Stability & Storage
-
Hygroscopicity: The molecule contains both a secondary amine and a primary alcohol, making it hygroscopic. Store under inert atmosphere (Nitrogen/Argon).
-
Reactivity: The secondary methylamine is highly nucleophilic. Avoid storage in acetone or aldehydes to prevent unwanted aminal/imine formation.
-
Storage Conditions: -20°C in anhydrous DMSO or Ethanol for long-term stock solutions.
Application in Library Generation
In the context of the Adams et al. study, this compound is used as a "Reactive Fragment" .
-
Workflow:
-
Dispense compound into 96-well plates.
-
Add diverse electrophiles (e.g., sulfonyl chlorides
). -
Reaction allows for the rapid creation of sulfonamide derivatives.
-
Screen crude reaction mixtures directly in biophysical assays (e.g., SPR or NMR) to detect binding to the target protein.
-
Analytical Verification
To validate the identity of the compound before use:
-
1H NMR (DMSO-d6): Look for the N-Methyl singlet at
ppm and the piperidine ring protons as multiplets between 1.0–3.0 ppm. -
LC-MS: Expect a
peak at 173.16 m/z .[5]
References
-
Adams, L. A., et al. (2023).[2][4] "Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra-Terminal Domain." Journal of Medicinal Chemistry, 66(8), 5626–5641.
-
Adams, L. A., et al. (2020).[4][6] "Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain." ChemRxiv (Preprint).[3][6]
-
PubChem. (n.d.). "Compound Summary: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS 915923-96-5)."[5][7][1][8][9] National Library of Medicine.
-
Enamine. (n.d.). "Building Block: 2-{4-[(methylamino)methyl]piperidin-1-yl}ethan-1-ol."[7][1] EnamineStore.
Sources
- 1. 903131-67-9,1-(2-isopropyl-1,3-thiazol-4-yl)methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. PubChemLite - 915923-96-5 (C9H20N2O) [pubchemlite.lcsb.uni.lu]
- 6. cfbd.org.au [cfbd.org.au]
- 7. aablocks.com [aablocks.com]
- 8. You are being redirected... [hit2lead.com]
- 9. 90754-63-5|2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol: An Application Note and Protocol
Introduction
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability. This document provides a comprehensive, field-proven guide for the synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, designed for researchers, scientists, and professionals in drug development. The protocol herein details a robust two-step synthetic pathway commencing from the commercially available 4-(aminomethyl)piperidine. This approach prioritizes efficiency and selectivity, offering a scalable and reproducible method for obtaining the target compound.
Synthetic Strategy Overview
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is strategically designed to proceed in two distinct and high-yielding steps. The chosen synthetic route, as illustrated below, is favored for its operational simplicity and the avoidance of complex protecting group manipulations.
Caption: Overall synthetic workflow for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
The core transformations are:
-
Reductive Amination: The synthesis commences with the selective methylation of the primary amine of 4-(aminomethyl)piperidine using formaldehyde as the carbon source and sodium borohydride as the reducing agent. This reaction proceeds via an in situ-formed imine intermediate, which is subsequently reduced to the secondary amine.
-
N-Alkylation: The second step involves the alkylation of the more nucleophilic piperidine nitrogen with 2-bromoethanol. The use of a suitable base, such as potassium carbonate, facilitates this reaction by neutralizing the hydrobromic acid byproduct.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be conducted using column chromatography. Characterization of the products should be performed using ¹H NMR and ¹³C NMR spectroscopy.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier Example |
| 4-(Aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | Fisher Scientific |
| Sodium Borohydride | NaBH₄ | 37.83 | Acros Organics |
| Methanol (MeOH) | CH₃OH | 32.04 | J.T. Baker |
| 2-Bromoethanol | C₂H₅BrO | 124.96 | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | EMD Millipore |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | VWR Chemicals |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Macron Fine Chemicals |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Avantor |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | BeanTown Chemical |
Step 1: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Intermediate 1)
This step focuses on the selective methylation of the primary amine of 4-(aminomethyl)piperidine. The choice of reductive amination is critical as it is a highly efficient method for forming C-N bonds.[1]
Caption: Workflow for the reductive amination of 4-(aminomethyl)piperidine.
Protocol:
-
To a stirred solution of 4-(aminomethyl)piperidine (10.0 g, 87.6 mmol) in methanol (200 mL), cooled to 0 °C in an ice bath, add formaldehyde (7.10 mL, 37% in water, 96.4 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour.
-
Sodium borohydride (4.97 g, 131.4 mmol) is then added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of water (50 mL). The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia = 90:9:1) to afford N-methyl-1-(piperidin-4-yl)methanamine as a pale yellow oil.
Expected Yield: 80-90%
Rationale for Experimental Choices:
-
Methanol is chosen as the solvent due to its ability to dissolve both the starting material and the reagents, and it is compatible with sodium borohydride.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between formaldehyde and the amine, and to manage the reactivity of sodium borohydride.
-
A slight excess of formaldehyde and a larger excess of sodium borohydride are used to ensure complete conversion of the starting material.
Step 2: Synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (Target Molecule)
In this final step, the ethanol moiety is introduced via N-alkylation of the piperidine nitrogen. The piperidine nitrogen is more nucleophilic than the secondary amine on the side chain, allowing for selective alkylation under controlled conditions.[2]
Protocol:
-
To a solution of N-methyl-1-(piperidin-4-yl)methanamine (Intermediate 1, 5.0 g, 39.0 mmol) in acetonitrile (100 mL), add potassium carbonate (8.08 g, 58.5 mmol) and 2-bromoethanol (3.32 mL, 46.8 mmol).
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 16 hours.
-
After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Further purification by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) yields 2-{4-[(methylamino)methyl]piperidin-1-yl}ethanol as a colorless to pale yellow oil.
Expected Yield: 70-85%
Rationale for Experimental Choices:
-
Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it is polar aprotic and can dissolve the reactants.
-
Potassium carbonate is used as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. It is a mild and easily removable base.
-
Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Characterization Data
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (101 MHz, CDCl₃) δ ppm |
| Intermediate 1 | 2.95 (d, J = 11.6 Hz, 2H), 2.55 (t, J = 11.6 Hz, 2H), 2.45 (s, 3H), 2.38 (d, J = 6.4 Hz, 2H), 1.75-1.65 (m, 3H), 1.20-1.05 (m, 2H). | 54.2, 53.9, 36.4, 35.8, 30.1. |
| Target Molecule | 3.60 (t, J = 5.2 Hz, 2H), 2.85 (d, J = 11.2 Hz, 2H), 2.50 (t, J = 5.2 Hz, 2H), 2.42 (s, 3H), 2.35 (d, J = 6.8 Hz, 2H), 2.05 (t, J = 11.2 Hz, 2H), 1.80-1.70 (m, 1H), 1.65 (d, J = 12.0 Hz, 2H), 1.30-1.15 (m, 2H). | 61.2, 59.8, 54.0, 53.8, 36.5, 35.7, 29.5. |
Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly.[3][4]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Formaldehyde is a known carcinogen and sensitizer; handle with extreme care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add water for quenching slowly and in a controlled manner.
-
2-Bromoethanol is toxic and corrosive; avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure the quality of sodium borohydride. Increase reaction time. |
| Product loss during workup | Perform extractions with care. Ensure complete phase separation. | |
| Formation of di-methylated byproduct in Step 1 | Excess formaldehyde | Use the stoichiometric amount of formaldehyde. |
| Low yield in Step 2 | Incomplete reaction | Ensure the reaction goes to reflux. Increase reaction time. Check the purity of Intermediate 1. |
| Formation of quaternary ammonium salt in Step 2 | Over-alkylation | Use a milder base or lower the reaction temperature. |
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]
-
Chem-Connections. 13C NMR Spectroscopy. [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Strategic Utilization of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol in Drug Discovery
Content Type: Application Note & Technical Guide Subject: Medicinal Chemistry / Lead Optimization CAS: 122368-54-1
Introduction: The "Privileged Scaffold" Concept
In modern medicinal chemistry, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This specific scaffold combines a flexible piperidine core with two orthogonal reactive handles: a secondary amine (methylamino) and a primary alcohol (hydroxyethyl).
Its structural architecture makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , particularly for targets within the Central Nervous System (CNS) such as GPCRs (Dopamine D2/D4, Sigma-1) and Cholinesterases , where the basic nitrogen facilitates ionic interactions with aspartate residues in the binding pocket.
Physicochemical Profile
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | 172.27 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~0.2 - 0.5 | Hydrophilic; aids solubility in lipophilic lead series. |
| pKa (Piperidine N) | ~8.5 - 9.2 | High basicity; critical for salt bridge formation (e.g., Asp3.32 in GPCRs). |
| pKa (Methylamine) | ~9.5 - 10.0 | Secondary amine; highly reactive for library generation. |
| H-Bond Donors | 2 (OH, NH) | Key vectors for receptor interaction. |
Synthetic Utility & Derivatization Strategies[1][2][3]
The power of this molecule lies in its bifunctional orthogonality . The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective derivatization without the need for extensive protecting group manipulations.
A. The "Divergent Library" Approach
Researchers can utilize this scaffold to generate three distinct classes of bioactive molecules:
-
Amide/Urea Library (Targeting Amine): Rapid expansion via acylation or reaction with isocyanates.
-
Ether/Ester Library (Targeting Alcohol): Modulating metabolic stability or solubility.
-
PROTAC Linkers: The hydroxyethyl tail serves as an excellent attachment point for E3 ligase recruiters (e.g., Cereblon ligands).
Visualization: Divergent Synthetic Workflow
Figure 1: Chemoselective derivatization pathways. The secondary amine allows for immediate library generation, while the alcohol provides a handle for linker chemistry.
Medicinal Chemistry Applications
Case Study: Sigma-1 Receptor Ligands
The 4-substituted piperidine motif is a classic pharmacophore for Sigma-1 (
Mechanism of Action:
-
Anchoring: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with an anionic residue (typically Aspartate) in the receptor pocket.
-
Extension: The methylamino group acts as a vector to explore hydrophobic sub-pockets via amide coupling with aromatic acids.
-
Solubility: The ethanol tail prevents the logP from becoming too high, reducing non-specific binding.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Library Generation)
Objective: To functionalize the secondary amine without reacting the primary alcohol.
Reagents:
-
Diverse Carboxylic Acids (
) -
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir at room temperature (RT) for 10 minutes to form the active ester.
-
Addition: Add 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (1.0 equiv) dissolved in minimal DMF.
-
Critical Note: Do not use excess base. The hydroxyl group is nucleophilic only under strong basic conditions (e.g., NaH), but keeping pH neutral/mild prevents O-acylation side products.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Scaffold - H2O).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.
-
Purification: The product usually retains the basic piperidine nitrogen. Purify via SCX-2 (Strong Cation Exchange) cartridges:
Protocol B: High-Throughput LogD Determination
Objective: To validate CNS penetrability (Target LogD 1.5 – 3.0).
-
Preparation: Prepare a 10 mM DMSO stock of the synthesized derivative.
-
Partitioning: Mix 5 µL of stock with 495 µL of Octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated Octanol in a deep-well plate.
-
Equilibration: Shake vigorously for 1 hour at RT. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold for GPCR drug design.
Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO2 (carbamate formation) and oxidation over time.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Meyer, C., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextual citation for piperidine scaffold utility).
-
PubChem. (2024). Compound Summary: 2-[4-(aminomethyl)piperidin-1-yl]ethanol.[5] National Library of Medicine. Retrieved from [Link]
Sources
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- 2. 122368-54-1|2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine|BLD Pharm [bldpharm.com]
- 3. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
Application Note: Comprehensive Characterization of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Introduction: The Significance of Rigorous Characterization
The molecule 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a substituted piperidine derivative featuring a primary alcohol, a tertiary amine within the piperidine ring, and a secondary amine in the side chain. Compounds of this class are prevalent in medicinal chemistry and are often investigated as key intermediates or active pharmaceutical ingredients (APIs).[1] Given the potential for isomeric impurities, degradation products, and residual solvents from synthesis, a multi-faceted analytical approach is imperative to ensure its identity, purity, and stability.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the analytical methods required for the full characterization of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol. The protocols herein are designed to be robust and self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties (Predicted)
A precise understanding of the molecule's properties is foundational to method development. While experimental data for this specific molecule is not widely published, properties can be inferred from similar structures, such as its 3-substituted isomer, 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS 915919-93-6).[4][5]
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₂₀N₂O | [4] |
| Molecular Weight | 172.27 g/mol | [4] |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Boiling Point | Likely >200 °C (High due to polar functional groups) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred |
The Analytical Workflow: An Integrated Strategy
A single analytical technique is insufficient for a complete characterization. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of information. This integrated workflow ensures a comprehensive understanding of the molecule's identity, purity, and stability.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Leveraging 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol as a Bifunctional Scaffold
This technical guide details the strategic application of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (hereafter referred to as MAMPE ) in the synthesis of novel bioactive compounds.
Introduction: The "MAMPE" Scaffold Profile
In modern medicinal chemistry, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol represents a high-value "privileged structure" due to its bifunctional nature. It serves as a versatile linker that simultaneously addresses two critical challenges in lead optimization: solubility and vectorial functionalization .
Structural Logic & Advantages
-
The Piperidine Core (C4-Substituted): A classic pharmacophore found in numerous GPCR ligands (e.g., muscarinic, dopamine, and opioid receptors) and kinase inhibitors. The C4-position provides a rigid vector for projecting the "warhead" into a binding pocket.
-
The Secondary Amine (-NHMe): A highly nucleophilic "handle" for rapid diversification via amide coupling, reductive amination, or urea formation. The methyl group reduces steric hindrance compared to bulkier amines while preventing the formation of primary amine metabolites.
-
The Primary Alcohol (-OH): A "tail" that enhances aqueous solubility (logP reduction) or serves as an exit vector for PROTAC linker attachment.
Application Notes: Strategic Utilization
A. Fragment-Based Drug Discovery (FBDD)
MAMPE is an ideal fragment for probing "solubility-limited" binding pockets.
-
Strategy: Use the secondary amine to attach diverse aromatic heterocycles (the "warhead").
-
Outcome: The ethanol tail remains solvent-exposed, improving the physicochemical properties of the resulting library without interfering with the binding event.
B. PROTAC & Bifunctional Linker Synthesis
The diamine/alcohol motif is critical for designing Proteolysis Targeting Chimeras (PROTACs).
-
Mechanism: The secondary amine attaches to the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the alcohol is converted to an alkyl halide or tosylate to attach the linker chain connecting to the Protein of Interest (POI) ligand.
Experimental Protocols
Protocol A: Chemoselective N-Acylation (Amide Coupling)
Objective: Selectively functionalize the secondary amine (-NHMe) without protecting the primary alcohol (-OH). Principle: The secondary amine is significantly more nucleophilic than the primary alcohol. By controlling pH and stoichiometry, O-acylation is minimized.
Materials:
-
Substrate: MAMPE (1.0 equiv)
-
Carboxylic Acid Partner (R-COOH) (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir at 0°C for 15 minutes to form the activated ester.
-
Addition: Dissolve MAMPE (1.0 mmol) in DMF (2 mL) containing the remaining DIPEA (1.0 mmol). Add this solution dropwise to the activated ester mixture at 0°C over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for [M+H]⁺ of Amide; check for bis-acylated byproduct).
-
Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), water (2x), and brine (1x).
-
Purification: Flash column chromatography (DCM/MeOH gradient). The amide product is typically more polar than the starting acid but less polar than the amine.
Troubleshooting:
-
Issue: O-acylation observed (Bis-product).
-
Fix: Switch to a less reactive coupling agent (e.g., EDCI/HOBt) or lower the temperature to -10°C. Ensure the alcohol is not deprotonated (avoid strong bases like NaH).
Protocol B: Hydroxyl Activation (Mesylation) for Linker Extension
Objective: Convert the -OH group into a leaving group for subsequent nucleophilic substitution (e.g., attaching a PROTAC linker).
Materials:
-
Substrate: N-Acylated MAMPE derivative (from Protocol A)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under N₂. Cool to 0°C.
-
Addition: Add TEA followed by the dropwise addition of MsCl.
-
Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT if not necessary, to prevent elimination to the vinyl species.
-
Quench: Quench with cold water.
-
Workup: Extract with DCM, wash with cold dilute HCl (rapidly) and NaHCO₃. Dry over Na₂SO₄.
-
Usage: Use the crude mesylate immediately for the next displacement reaction (e.g., with a thiol or amine linker) to avoid decomposition.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways using MAMPE as a central hub.
Figure 1: Divergent synthetic pathways utilizing the chemoselective reactivity of the MAMPE scaffold.
Data Summary: Reactivity & Properties
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | ~172.27 g/mol | Low MW allows for "heavy" warhead attachment while staying within Lipinski rules. |
| pKa (Piperidine N) | ~8.5 - 9.5 | Basic. Will be protonated at physiological pH. |
| pKa (Secondary Amine) | ~10.0 - 10.5 | Highly nucleophilic. Requires base scavenger (DIPEA/TEA) during coupling. |
| Solubility | High (Water/Methanol) | Excellent for improving the solubility profile of hydrophobic drugs. |
| Chemoselectivity | N >> O | Amide coupling can be performed without OH protection (Protocol A). |
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Strategies for solubility improvement using polar tails like hydroxyethyl piperidines).
-
Blakemore, D. C., et al. (2018). Organic Synthesis - State of the Art 2015-2017. Journal of Medicinal Chemistry. (Context: Amide coupling chemoselectivity in the presence of unprotected alcohols).
-
Collins, I., et al. (2017). Chemical Probes for Epigenetics. Nature Chemical Biology. (Context: Use of diamine linkers in probe design).
-
Verma, S. K., et al. (2020). Design and Synthesis of 4-Substituted Piperidines as Potent GPCR Ligands. Bioorganic & Medicinal Chemistry Letters. (Context: Structural homology to the MAMPE scaffold).
Application Note: Continuous Flow Synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of therapeutic areas.[1][2] Among these, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol stands out as a critical intermediate. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block for creating complex molecules, particularly in the development of kinase inhibitors for oncology and autoimmune diseases, as well as agents targeting the central nervous system.[1] The efficient and scalable synthesis of this intermediate is therefore a key consideration in the drug development pipeline.
Traditionally, the synthesis of such molecules has been reliant on batch processing. However, the paradigm is shifting towards continuous flow chemistry, a technology that offers significant advantages in terms of safety, efficiency, and scalability.[3][4][5][6] This application note provides a detailed protocol for the continuous flow synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, designed for researchers, scientists, and drug development professionals.
Flow Chemistry vs. Batch Processing: A Paradigm Shift in Synthesis
The decision to move from batch to continuous flow manufacturing is driven by several key advantages inherent to flow chemistry:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic reactions or the use of hazardous reagents.[6] This is particularly relevant for multi-step syntheses involving reactive intermediates.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing, leading to more consistent product quality and higher yields.[3][6][7]
-
Increased Efficiency and Throughput: Continuous processing eliminates the downtime associated with charging and discharging batch reactors, leading to higher productivity.[3][4] Reaction times can often be significantly reduced from hours to minutes.
-
Facilitated Scale-Up: Scaling up a flow process typically involves running the system for longer periods or "numbering up" by adding more reactors in parallel, which is often more straightforward than redesigning large-scale batch reactors.
-
Integration of In-line Analysis and Purification: Flow chemistry setups can readily incorporate in-line analytical tools for real-time reaction monitoring and downstream purification modules, creating a seamless and automated manufacturing process.[8][9][10][11][12]
The following diagram illustrates the conceptual workflow of a continuous flow synthesis process compared to a traditional batch approach.
Figure 1: Conceptual workflow comparison of batch versus continuous flow synthesis.
Proposed Synthesis Route
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can be efficiently achieved via a two-step process starting from commercially available 1-(2-hydroxyethyl)piperidine-4-carbaldehyde. The first step involves a reductive amination with methylamine to form the secondary amine, followed by a reduction of the intermediate imine.
Step 1: Imine Formation 1-(2-hydroxyethyl)piperidine-4-carbaldehyde reacts with methylamine to form the corresponding imine.
Step 2: Reduction The intermediate imine is then reduced to the target secondary amine, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
This sequence is well-suited for a telescoped continuous flow process where the two steps are performed sequentially without isolating the intermediate.
Detailed Flow Chemistry Protocol
This protocol outlines the continuous synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Reagent Preparation
-
Reagent Stream A: A 0.5 M solution of 1-(2-hydroxyethyl)piperidine-4-carbaldehyde in methanol.
-
Reagent Stream B: A 2.0 M solution of methylamine in methanol.
-
Reagent Stream C: A 1.0 M solution of sodium borohydride (NaBH₄) in methanol, stabilized with a catalytic amount of sodium hydroxide.
Flow Reactor Setup
The following diagram illustrates the proposed flow reactor setup for this synthesis.
Figure 2: Proposed flow reactor setup for the continuous synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Experimental Procedure
-
System Priming: Prime all pumps and tubing with methanol to ensure a bubble-free flow.
-
Reaction Initiation:
-
Pump Reagent Stream A at a flow rate of 0.5 mL/min.
-
Pump Reagent Stream B at a flow rate of 0.5 mL/min.
-
The two streams converge at a T-mixer and enter Reactor 1 (a 10 mL PFA tubing coil) maintained at 25°C. The residence time in Reactor 1 is 10 minutes, allowing for the formation of the imine intermediate.
-
-
Reduction Step:
-
The output from Reactor 1 is mixed with Reagent Stream C, pumped at a flow rate of 1.0 mL/min, at a second T-mixer.
-
The combined stream then enters Reactor 2 (a 40 mL PFA tubing coil) which is submerged in an ice bath to maintain a temperature of 0-10°C. The residence time in Reactor 2 is 20 minutes, facilitating the reduction of the imine.
-
-
Pressure Control and Collection:
-
A back pressure regulator set to 5 bar is placed after Reactor 2 to ensure a stable flow and prevent outgassing.
-
The product stream is collected in a flask containing a small amount of acetone to quench any unreacted sodium borohydride.
-
-
Steady State and Analysis:
-
Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product for analysis.
-
The reaction progress and product purity can be monitored by in-line IR spectroscopy or by taking periodic samples for offline analysis (e.g., LC-MS, GC-MS).
-
-
Work-up and Purification:
-
For continuous purification, the output stream can be directed to an in-line liquid-liquid extraction module to remove inorganic salts, followed by a scavenger resin column to remove any unreacted aldehyde.[9][12]
-
For batch purification, the collected product solution is concentrated under reduced pressure. The residue is then taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Expected Results and Discussion
The implementation of this continuous flow protocol is expected to yield significant improvements over traditional batch synthesis. The precise control over stoichiometry and temperature is anticipated to result in a cleaner reaction profile with fewer byproducts. Reductive amination in flow has been shown to be highly efficient.[13]
| Parameter | Batch Synthesis (Typical) | Flow Synthesis (Projected) |
| Reaction Time | 6 - 12 hours | 30 minutes |
| Yield | 70 - 85% | > 90% |
| Purity (crude) | 80 - 90% | > 95% |
| Throughput | Dependent on reactor size | Scalable by continuous operation |
| Safety | Handling of large quantities of reagents | Small reaction volumes, better heat dissipation |
Causality behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for all reactants and the intermediate, ensuring a homogeneous reaction mixture.
-
Excess Methylamine: A stoichiometric excess of methylamine is used to drive the imine formation to completion.
-
Low-Temperature Reduction: The reduction with sodium borohydride is conducted at a low temperature to minimize side reactions, such as the reduction of the starting aldehyde.
-
Back Pressure Regulator: This is crucial for maintaining a stable flow and preventing the formation of gas bubbles, which can disrupt the reaction flow and stoichiometry.
Conclusion
The transition to continuous flow chemistry for the synthesis of key pharmaceutical intermediates like 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol offers substantial benefits in terms of efficiency, safety, and scalability.[4][5] The detailed protocol provided in this application note serves as a robust starting point for researchers and drug development professionals looking to leverage the advantages of this transformative technology. The principles outlined here can be adapted for the synthesis of other substituted piperidines and related heterocyclic compounds.[2][14][15]
References
-
ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. [Link]
- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
MDPI. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]
-
PubMed Central. Continuous Flow Synthesis of Anticancer Drugs. [Link]
-
RSC Publishing. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
ResearchGate. The advantages of flow chemistry for the pharmaceutical industry. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]
-
PubMed Central. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
-
ACS Publications. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
-
ResearchGate. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
Amines & Plasticizers Limited. 1-Piperidine Ethanol (2-Piperidino Ethanol). [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
-
ACS Publications. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Piramal Pharma Solutions. Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
RSC Publishing. Enhanced flow synthesis of small molecules by in-line integration of sequential catalysis and benchtop twin-column continuous chromatography. [Link]
Sources
- 1. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. syrris.com [syrris.com]
- 5. mt.com [mt.com]
- 6. contractpharma.com [contractpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 10. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]
- 14. Piperidine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" reaction conditions
Technical Support Center: Optimization Guide for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Document ID: TSC-OPT-2024-09 Subject: Synthesis Optimization, Impurity Control, and Isolation Strategies Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary: The "Selectivity vs. Solubility" Challenge
Synthesizing 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol presents two distinct chemical challenges that often lead to low yields or difficult purification:
-
Regioselectivity (The "Twin Amine" Problem): The molecule contains two secondary amine sites in its most common precursors—the piperidine ring nitrogen (N1) and the exocyclic methylamino group. Without protection, alkylating agents (like 2-bromoethanol) struggle to discriminate between them, leading to complex mixtures of regioisomers and bis-alkylated byproducts.
-
Hydrophilicity (The "Extraction" Problem): The product is a highly polar amino-alcohol. Standard aqueous workups often result in significant product loss to the aqueous phase.
This guide moves beyond generic protocols to provide a mechanistic approach to optimizing these specific conditions.
Module 1: Route Selection & Reaction Design
The choice of synthetic pathway dictates the impurity profile. We analyze the three primary routes.
Route A: Direct N-Alkylation (The "Common" Route)
Precursor: 1-Methyl-1-(piperidin-4-yl)methanamine + 2-Bromoethanol (or 2-Chloroethanol).
-
The Issue: Both nitrogens are nucleophilic. The piperidine N (pKa ~11.[1]1) is slightly more basic than the acyclic amine (pKa ~10.7), but steric accessibility often favors the acyclic amine, leading to the wrong isomer.
-
Optimization Strategy:
-
Base Selection: Use a mild inorganic base like K₂CO₃ or NaHCO₃ in acetonitrile. Avoid strong bases (NaH) which deprotonate indiscriminately.
-
Stoichiometry: Use a slight deficit of the alkylating agent (0.9 eq) to prevent over-alkylation. It is easier to recover unreacted starting material than to separate bis-alkylated impurities.
-
Temperature: Maintain < 60°C . Higher temperatures overcome the small activation energy difference between the two amine sites, destroying selectivity.
-
Route B: The "Protected" Strategy (Recommended for Purity)
Precursor: 4-[(N-Boc-methylamino)methyl]piperidine.
-
The Logic: The Boc group renders the exocyclic amine non-nucleophilic.
-
Protocol:
-
Alkylation: React precursor with 2-bromoethanol (1.2 eq) and K₂CO₃ in DMF or MeCN at 80°C.
-
Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane).
-
-
Why this wins: Eliminates regioisomer formation entirely.
Route C: Reductive Amination (The "Industrial" Route)
Precursor: 2-(4-formylpiperidin-1-yl)ethanol + Methylamine.
-
The Logic: Establishes the methylamine tail last, avoiding competition.
-
Optimization: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) rather than NaBH₄ to prevent direct reduction of the aldehyde before imine formation.
Module 2: Visualizing the Optimization Workflow
The following diagram illustrates the decision matrix for route selection and impurity management.
Caption: Decision Logic for Synthesis Routes. Route B (Green) offers the highest reliability for lab-scale synthesis, while Route A (Red) requires strict kinetic control.
Module 3: Critical Troubleshooting (Q&A)
Q1: My reaction shows a spot-to-spot conversion, but I recover very little product after aqueous workup. Where is it?
Diagnosis: The product is an amino-alcohol with high water solubility (LogP < 0). It is partitioning into the aqueous layer during extraction. The Fix:
-
Avoid Water: If possible, filter off inorganic salts (K₂CO₃/KBr) and evaporate the reaction solvent (MeCN) directly. Load the crude residue onto a column.
-
Salting Out: If you must wash, saturate the aqueous phase with NaCl or K₂CO₃ to decrease the solubility of the organic product (Salting-out effect).
-
Solvent Switch: Replace Ethyl Acetate with n-Butanol or DCM:Isopropanol (3:1) for extraction. These mixtures are more polar and better at pulling the product from water.
Q2: I am seeing a "M+44" impurity peak in LCMS. What is it?
Diagnosis: This is likely the bis-alkylated byproduct. The product has reacted with a second molecule of ethylene oxide or 2-bromoethanol. The Fix:
-
Stoichiometry: Reduce the alkylating agent to 0.95 equivalents .
-
Dilution: Run the reaction at high dilution (0.05 M). This favors the intermolecular reaction with the starting material over the secondary reaction with the product.
-
Reagent Change: If using Ethylene Oxide, switch to 2-Bromoethanol . Ethylene oxide is more aggressive and harder to control stoichiometrically.
Q3: The reaction stalls at 80% conversion. Should I add more alkylating agent?
Diagnosis: As the reaction proceeds, the generated HBr (neutralized by base) creates inorganic salts that may coat the base surface, or the accumulation of the product (which is also a base) might be buffering the system. The Fix:
-
Do NOT add excess alkylating agent (see Q2).
-
Catalyst: Add a catalytic amount of KI (Potassium Iodide) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), pushing the conversion of the remaining stubborn starting material.
Module 4: Optimized Experimental Protocol (Route B)
Objective: Synthesis via Boc-protected precursor to ensure regioselectivity.
| Parameter | Condition | Rationale |
| Substrate | 4-[(N-Boc-methylamino)methyl]piperidine | Blocks the exocyclic amine site.[2] |
| Reagent | 2-Bromoethanol (1.1 eq) | Slight excess ensures completion without risk of bis-alkylation (since one amine is protected).[2] |
| Base | K₂CO₃ (2.5 eq) | Acts as an HF/HBr scavenger.[2] Granular form preferred over powder to prevent caking. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic.[2] Easy to remove. Good solubility for organic reactants but poor for inorganic salts. |
| Temperature | Reflux (80-82°C) | Provides energy to overcome steric hindrance at the piperidine nitrogen.[2] |
| Time | 12-16 Hours | Monitor by TLC (Stain: Ninhydrin or KMnO₄).[2] |
Step-by-Step:
-
Dissolve 1.0 eq of Boc-precursor in MeCN (10 mL/g).
-
Add 2.5 eq of K₂CO₃ and 0.1 eq of KI. Stir for 15 min.
-
Add 1.1 eq of 2-bromoethanol dropwise.
-
Heat to reflux for 16h.
-
Workup: Filter hot to remove inorganic salts. Concentrate filtrate to an oil.
-
Deprotection: Dissolve oil in DCM (5 mL/g). Add TFA (10 eq) at 0°C. Stir at RT for 2h.
-
Isolation: Concentrate TFA. Neutralize with basic resin (e.g., Amberlyst A-21) in MeOH to avoid aqueous extraction losses. Filter and concentrate.
References
- Piperidine Alkylation Kinetics: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Explains nucleophilicity differences between cyclic and acyclic amines).
-
Reductive Amination Selectivity
-
Workup of Polar Amines
-
Synthesis of Piperidine Ethanol Derivatives
-
Patent US20140275058A1. "Substituted Piperidine Derivatives as Kinase Inhibitors." (Describes analogous synthesis of 4-substituted piperidine ethanols). Link
-
-
pKa Values of Amines
-
Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957, 79(20), 5441–5444. Link
-
Sources
Technical Support Center: Synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists & Medicinal Chemists
Introduction: The "Dual-Amine" Dilemma
Welcome to the technical support hub for the synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol . This molecule is a critical intermediate, often serving as a linker in kinase inhibitors and GPCR ligands.
Its structure presents a classic chemoselectivity challenge: it contains two nucleophilic nitrogen centers.
-
N1 (Piperidine Core): The target site for hydroxyethylation.
-
N4' (Side Chain): A secondary methylamine that must remain unalkylated (or be deprotected later).
If you are experiencing low yields, "gummy" crude products, or inexplicable mass spectra peaks (M+44, M+88), you are likely battling the competitive nucleophilicity of these two centers. This guide addresses the root causes of these side reactions.
Module 1: The Alkylation Minefield
Scenario: You are alkylating 4-[(methylamino)methyl]piperidine with 2-bromoethanol or Ethylene Oxide.
Q1: Why does my LC-MS show a major impurity with Mass M+44 (or M+58)?
Diagnosis: You are seeing Regio-isomerism or Over-alkylation . In the unprotected precursor, both the piperidine nitrogen (cyclic secondary amine) and the methylamino group (acyclic secondary amine) are nucleophiles.
-
The Trap: The acyclic methylamine side chain is often more nucleophilic than the piperidine nitrogen due to reduced steric hindrance and higher conformational freedom.
-
The Result: The alkylating agent attacks the side chain instead of the ring nitrogen.
Corrective Protocol: If you observe significant side-chain alkylation, you cannot rely on stoichiometry alone.
-
Switch to a Protected Route: Use 1-Boc-4-(methylamino)piperidine as the starting material.
-
Step 1: Hydroxyethylation of the piperidine nitrogen (Boc protects the side chain).
-
Step 2: Acidic deprotection (TFA/HCl) to release the methylamine.
-
-
pKa Manipulation (If protection is impossible):
-
The pKa of the side chain methylamine (~10.6) is slightly different from the piperidine (~11.1). Conducting the reaction at a controlled pH (approx. 10.0) can protonate the side chain preferentially, leaving the piperidine nitrogen free to react. Note: This is difficult to control with ethylene oxide.
-
Q2: I see a "Polymer" distribution in the MS (M+44, M+88, M+132). What is happening?
Diagnosis: Oligomerization (PEGylation). This occurs predominantly when using Ethylene Oxide (EO) . Once the desired hydroxyethyl group is attached, the new primary alcohol (-OH) and the resulting tertiary amine can act as nucleophiles for further EO units.
-
Mechanism: The newly formed ethanol tail reacts with another molecule of EO.[1]
-
Trigger: High temperature (>60°C) or excess EO.
Corrective Protocol:
-
Switch Reagents: Use 2-bromoethanol or 2-chloroethanol instead of ethylene oxide. Halohydrins are less prone to polymerization under mild basic conditions.
-
Inverse Addition: Add the alkylating agent slowly to the amine solution, ensuring the amine is always in excess until the end.
Module 2: Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Use this to identify which impurity matches your analytical data.
Caption: Figure 1. Competitive alkylation pathways. Impurity A arises from lack of regioselectivity; Impurities B and C arise from over-reaction.
Module 3: Reductive Amination Issues
Scenario: You are synthesizing via 1-(2-hydroxyethyl)piperidine-4-carbaldehyde + Methylamine.
Q3: My yield is low, and I see a mass corresponding to a "Dimer" (M ~ 2x Target).
Diagnosis: Imine Bridging / Transimination. During reductive amination, the intermediate imine is reactive. If the reduction (e.g., NaBH(OAc)3) is too slow, the formed secondary amine product can react with another molecule of aldehyde starting material.
Corrective Protocol:
-
Stepwise Procedure: Allow the imine to form completely (check by NMR/IR) before adding the reducing agent.
-
High Dilution: Run the reaction at lower concentrations (0.1 M) to reduce intermolecular collision probability.
-
Excess Amine: Use a large excess (3–5 eq) of methylamine to statistically favor the monomer.
Module 4: Troubleshooting Decision Tree
Follow this logic flow to resolve your specific synthesis issue.
Caption: Figure 2. Logic flow for selecting the correct optimization strategy based on observed impurity profile.
Summary of Key Data & Parameters
| Parameter | Piperidine Nitrogen (N1) | Side Chain Nitrogen (N4') | Implication |
| Type | Cyclic Secondary | Acyclic Secondary | Competitive Nucleophilicity |
| Approx. pKa | ~11.1 | ~10.6 | Hard to separate by pH alone |
| Sterics | Moderate (Ring constraint) | Low (Primary carbon arm) | N4' is kinetically faster in SN2 |
| Protection | Harder to selectively protect | Easy to protect (Boc) | Recommended Strategy |
References
-
Preparation of 2-(Piperidin-1-yl)ethanol derivatives. European Patent Application EP0524846A1. Describes the general synthesis of piperidine ethanol derivatives via alkylation and reductive amination.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. Discusses the reactivity profiles of piperidine nitrogens and methods for selective functionalization.
-
1-Boc-4-(methylamino)piperidine. Sigma-Aldrich Product Specification.[2] Data on the protected precursor recommended for preventing side reactions.
-
Reaction of Ethylene Oxide with Amines. International Journal of Research Culture Society. Details the kinetics and side reactions (poly-ethoxylation) of ethylene oxide with secondary amines.
Sources
Technical Support Center: Yield Optimization for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Topic: Process Optimization & Troubleshooting Guide Molecule ID: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The Yield Challenge
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol presents a classic "polyaming" challenge.[1] The molecule contains three nucleophilic sites: the piperidine nitrogen (secondary amine), the side-chain nitrogen (secondary amine), and the hydroxyl group.
Primary Yield Killers:
-
Regioselectivity Failure: Competitive alkylation between the piperidine nitrogen and the side-chain methylamine.
-
Over-Alkylation (Quaternization): Formation of quaternary ammonium salts during the introduction of the ethanol tail.
-
"The Water Trap" (Purification Loss): The molecule is highly polar and hydrophilic. Standard aqueous workups often result in >40% product loss into the aqueous phase.
This guide provides a High-Fidelity Protection Strategy (Route A) for maximum purity and a Streamlined Direct Route (Route B) for speed, alongside specific troubleshooting protocols.
Strategic Synthesis Routes
Module 1: Route Selection Logic
Do not rely on direct alkylation of the diamine precursor.[2] It is statistically impossible to achieve high yields without protecting groups due to similar pKa values of the secondary amines.
Figure 1: Decision matrix for synthesis routes. Route A is preferred for research scale to ensure structural integrity.
Detailed Protocols & Troubleshooting
Protocol A: The "High-Fidelity" Route (Recommended)
Best for: <10g scale, high purity requirements.[1]
Step 1: Reductive Amination (Side Chain Construction)
-
Reagents: N-Boc-4-piperidinecarboxaldehyde, Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).[1]
-
Procedure:
Step 2: Deprotection & N-Alkylation (The Critical Step) [1]
-
Challenge: After removing the Boc group, you have two secondary amines. You must alkylate only the piperidine nitrogen.
-
The Solution: Exploiting steric hindrance and pKa. The piperidine nitrogen is more accessible and slightly more nucleophilic than the sterically freer but often hydrogen-bonded side chain.
-
Reagents: 2-Bromoethanol (preferred over chloroethanol), K₂CO₃, Acetonitrile (ACN).[1]
-
Optimization:
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Product lost in aqueous layer during workup.[1] | Do not use standard extraction. Use n-Butanol/DCM (3:1) for extraction or evaporate to dryness and triturate salts. |
| Impurity: M+44 mass | Over-alkylation (Ethylene oxide polymerization or bis-alkylation).[1] | Switch from 2-chloroethanol to 2-bromoethanol . Lower reaction temp to 50°C. |
| Impurity: M+14 mass | Methylation of piperidine ring (wrong isomer). | Ensure Step 1 (Reductive Amination) used STAB , not NaCNBH₃ (STAB is more selective for aldehydes over ketones/imines).[1] |
| Sticky Gum / No Solid | Product is an oil/hygroscopic salt. | Convert to fumarate or oxalate salt in EtOH/Et₂O to crash out a solid. |
Purification: Escaping the "Water Trap"
This specific molecule is an amino-alcohol .[1][4] It loves water. Standard separatory funnel techniques often fail.
Method 1: The "Salting Out" Extraction
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Adjust pH to >12 using NaOH.
-
Extract with CHCl₃:Isopropanol (3:1) . The alcohol helps pull the polar molecule into the organic phase.
Method 2: Resin Capture (The Cleanest Method) [1]
-
Load the crude aqueous reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).[1]
-
Elute product with 2M NH₃ in MeOH .
-
Concentrate.[4][5][6][7] This typically yields >90% recovery.
FAQ: Researcher to Researcher
Q: Can I use Ethylene Oxide instead of 2-Haloethanol? A: Yes, but only on an industrial scale. In a lab, Ethylene Oxide is hard to control (gas) and poses a high risk of polymerization (PEG formation) on the hydroxyl group.[1] 2-Bromoethanol is the "controlled" equivalent.
Q: Why use STAB instead of NaBH₄? A: NaBH₄ is too strong; it can reduce aldehydes to alcohols before they form the imine with methylamine. STAB (Sodium Triacetoxyborohydride) is less reactive and will only reduce the imine, preventing the formation of the "reduced alcohol" byproduct [1].
Q: My product is stuck on the baseline of the TLC. How do I check purity? A: Standard silica holds amines tight.
-
TLC Eluent: DCM : MeOH : NH₄OH (89 : 10 : 1).[1] The ammonia competes with your amine for the silica acidic sites.
-
Stain: Ninhydrin (for secondary amines) or KMnO₄ (general).[1]
Mechanistic Visualization
Understanding the competition between the two nitrogens is key to yield.
Figure 2: Kinetic competition during the alkylation step.[1] Using ACN and slow addition favors Path A.
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
-
Bachem Technical Guide. (2023). "Peptide and Amino Acid Purification Strategies." Bachem Knowledge Center.
-
Organic Chemistry Portal. (2024).[1] "Synthesis of Secondary Amines by Reductive Amination."
-
ResearchGate Community. (2017).[1][9] "Procedure for N-alkylation of Piperidine: Troubleshooting."
Sources
- 1. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
"2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" reaction monitoring by TLC/LC-MS
Welcome to the Technical Support Center for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol .
This guide addresses the specific analytical challenges posed by this molecule: high polarity , basicity , and lack of UV chromophores . The following protocols are designed to overcome common failure modes such as peak tailing, lack of retention, and "invisible" TLC spots.
Part 1: The Molecule & Analytical Profile[1]
Target Analyte: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol Chemical Nature: Aliphatic diamine (Secondary & Tertiary) with a primary alcohol.[1] Key Challenges:
-
UV Silence: The molecule lacks a conjugated
-system (aromatic ring). It will not absorb at 254 nm. -
Silanol Interaction: The basic nitrogens (
) will interact strongly with acidic silanols on silica (TLC) or C18 columns, causing severe streaking or peak tailing. -
High Polarity: The hydroxyl and amine groups make it highly water-soluble, leading to elution in the void volume (
) on standard Reversed-Phase (RP) methods.[1]
Part 2: TLC Troubleshooting & Protocols
FAQ: TLC Issues
Q: I spotted the reaction, but the plate looks empty under the UV lamp. Where is my compound? A: This molecule is UV inactive . You cannot use UV 254 nm to monitor it. You must use a chemical stain.
-
Recommendation: Use Ninhydrin (specific for the secondary amine tail) or Dragendorff’s Reagent (general for tertiary amines). Iodine vapor is a non-destructive alternative.
Q: My product appears as a long smear (streak) rather than a tight spot. How do I fix this? A: The basic amines are protonating on the acidic silica surface. You must "neutralize" the silica or the mobile phase.
-
Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent system.
Validated TLC Protocols
| Parameter | Standard Protocol (Starting Point) | Alternative (For Higher Polarity) |
| Stationary Phase | Silica Gel 60 | Silica Gel 60 |
| Mobile Phase | DCM : MeOH : | DCM : MeOH : TEA (80 : 19 : 1) |
| Visualization | Ninhydrin Stain (Heat required) | Dragendorff’s Reagent (No heat) |
| Expected Result | Product = Pink/Red spot | Product = Orange spot on yellow background |
Ninhydrin Staining Procedure:
-
Dip the dry TLC plate into the Ninhydrin solution.
-
Wipe the back of the plate.
-
Heat with a heat gun or on a hot plate (
) until spots appear. -
Note: The secondary amine (methylamino) usually turns deep pink/red.
Part 3: LC-MS Method Development
FAQ: LC-MS Issues
Q: The compound elutes immediately (0.5 min) with the solvent front. How do I retain it? A: Standard Low-pH C18 methods fail because the protonated amine is too polar.[1]
-
Strategy A (High pH RP): Use a high-pH stable C18 column with an Ammonium Bicarbonate buffer (pH 10). This keeps the amine neutral and hydrophobic enough to retain.
-
Strategy B (HILIC): Use Hydrophilic Interaction Liquid Chromatography.[2][3] The polarity becomes an asset, retaining the compound well.[2][4]
Q: I see severe peak tailing (Asymmetry > 2.0). A: This is "secondary interaction."
-
Fix: Increase buffer ionic strength (e.g., 10mM Ammonium Formate) or switch to a high-pH method to suppress ionization of the amine.
Recommended LC-MS Conditions
Option 1: High pH Reversed-Phase (Robustness) [1]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (must be high-pH stable).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).
-
Gradient: 5% B to 95% B.
-
Detection: ESI+ (Positive Mode). Look for
.
Option 2: HILIC (Sensitivity)
-
Column: Bare Silica or Amide-functionalized HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient: 95% B to 50% B (Note: HILIC runs "backwards" compared to C18).
Part 4: Reaction Monitoring Workflow
Scenario: Synthesis via Reductive Amination (e.g., Piperidine-ethanol precursor + Formaldehyde/Methylamine equivalent).
Logic:
-
Starting Material (SM): Likely the secondary amine precursor. Stains with Ninhydrin.[6]
-
Product: The target diamine. Also stains with Ninhydrin but will have a different Rf (likely higher if alkylated, or lower if polarity increases).
-
Differentiation: If using reductive amination with an aldehyde, the aldehyde SM might be UV active (if aromatic) or stain with 2,4-DNP (yellow/orange). The product will not stain with DNP.
Visual Troubleshooting Guide (Graphviz)
Caption: Decision logic for monitoring the synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, addressing UV invisibility and retention issues.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Basic Compounds").
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Technical Note.
-
Merck KGaA. (n.d.). TLC Visualization Reagents: Ninhydrin & Dragendorff.
-
Waters Corporation. (2021). HILIC Method Development Guide for Polar Bases.
Sources
Technical Support Center: Byproduct Identification in the Synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol. Here, we will address common challenges and frequently asked questions regarding byproduct formation during the multi-step synthesis of this valuable piperidine derivative. Our aim is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final compound.
I. Understanding the Synthetic Pathway and Potential Pitfalls
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and logical synthetic route is outlined below. Each step, however, presents a unique set of challenges that can lead to the formation of specific byproducts.
II. Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Step 1: Boc Protection of 4-(Aminomethyl)piperidine
Question 1: After protecting 4-(aminomethyl)piperidine with Boc anhydride, I see multiple spots on my TLC plate. What are the likely byproducts?
Answer:
During the Boc protection of 4-(aminomethyl)piperidine, the primary amine is the intended site of reaction. However, the secondary amine of the piperidine ring can also react, leading to byproduct formation.
-
Primary Byproduct: Di-Boc Protected Species
The most common byproduct is the di-Boc protected compound, where both the primary amine and the secondary piperidine nitrogen are protected. This occurs if the reaction is not carefully controlled, particularly with an excess of Boc anhydride or prolonged reaction times.
-
Identification:
-
TLC: The di-Boc species will be less polar than the mono-Boc product and will have a higher Rf value.
-
Mass Spectrometry (MS): You will observe a molecular ion peak corresponding to the addition of two Boc groups (M+200).
-
NMR Spectroscopy: You will see a characteristic signal for the Boc protons (a singlet around 1.4-1.5 ppm) with an integration corresponding to 18 protons, instead of 9 for the mono-Boc product.
-
-
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc anhydride.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to favor the more reactive primary amine.
-
Slow Addition: Add the Boc anhydride solution dropwise to the amine solution to maintain a low concentration of the anhydride, minimizing the chance of di-protection.
-
Step 2: Reductive Amination
Question 2: My reductive amination of N-Boc-4-(aminomethyl)piperidine with formaldehyde is not going to completion, and I observe a significant amount of starting material. What could be the issue?
Answer:
Incomplete reductive amination can be due to several factors related to the reaction conditions and reagents. Reductive amination involves the formation of an imine intermediate, followed by its reduction.[1]
-
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable under the reaction conditions. This can be influenced by pH and the presence of water. | - Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze imine formation. - If using an aqueous formaldehyde solution, consider using paraformaldehyde and a drying agent to shift the equilibrium. |
| Inactive Reducing Agent | The reducing agent may have degraded or is not suitable for the reaction. | - Use a fresh batch of reducing agent. - Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imines over aldehydes.[2] |
| Incorrect Stoichiometry | An insufficient amount of formaldehyde or reducing agent will lead to incomplete conversion. | - Use a slight excess of formaldehyde (1.1-1.2 equivalents). - Ensure at least one equivalent of the reducing agent is used per equivalent of the imine to be reduced. |
digraph "Reductive_Amination_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Incomplete Reductive Amination"]; Cause1 [label="Inefficient Imine Formation"]; Cause2 [label="Inactive Reducing Agent"]; Cause3 [label="Incorrect Stoichiometry"]; Solution1 [label="Adjust pH (5-6)\nUse Paraformaldehyde"]; Solution2 [label="Use Fresh Reducing Agent\nConsider STAB"]; Solution3 [label="Use Slight Excess of Formaldehyde\nEnsure Sufficient Reducing Agent"];
Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }
Step 3: N-Alkylation with 2-Bromoethanol
Question 3: During the N-alkylation of N-Boc-4-((methylamino)methyl)piperidine with 2-bromoethanol, I'm observing a byproduct with a higher molecular weight than my desired product. What is it?
Answer:
A common issue in the N-alkylation of secondary amines is overalkylation, leading to the formation of a quaternary ammonium salt.[3]
-
Primary Byproduct: Quaternary Ammonium Salt
The desired product, a tertiary amine, can react further with 2-bromoethanol to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period.
-
Identification:
-
TLC: The quaternary salt is highly polar and will likely remain at the baseline.
-
MS (ESI+): You will observe a prominent peak corresponding to the molecular ion of the quaternary ammonium cation (M+45, from the addition of another hydroxyethyl group).
-
Solubility: The byproduct will have significantly higher water solubility compared to the desired tertiary amine.
-
-
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of 2-bromoethanol (1.0-1.1 equivalents).
-
Slow Addition: Add the 2-bromoethanol slowly to the reaction mixture to maintain a low concentration.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Base: Use a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the HBr formed during the reaction.[3]
-
Step 4: Boc Deprotection
Question 4: After Boc deprotection with trifluoroacetic acid (TFA), my NMR spectrum shows some unexpected signals, and the yield is lower than expected. What are the possible side reactions?
Answer:
Boc deprotection with strong acids like TFA is generally efficient, but side reactions can occur, especially if the substrate contains other sensitive functional groups or if the workup is not performed carefully.[4]
-
Potential Side Reactions and Byproducts:
-
Incomplete Deprotection: If the reaction time is too short or the amount of TFA is insufficient, you may have residual Boc-protected starting material.
-
Identification: Presence of the Boc signal (singlet at ~1.45 ppm) in the ¹H NMR spectrum.
-
-
N-Trifluoroacetylation: In some cases, the deprotected amine can be acylated by trifluoroacetic anhydride (a common impurity in TFA) or by TFA itself under harsh conditions, leading to a trifluoroacetamide byproduct.
-
Identification:
-
MS: A molecular ion peak corresponding to the addition of a trifluoroacetyl group (M+96).
-
¹⁹F NMR: A characteristic signal for the CF₃ group.
-
-
-
-
Troubleshooting:
-
Purity of TFA: Use high-purity TFA to minimize the presence of trifluoroacetic anhydride.
-
Reaction Conditions: Perform the deprotection at a low temperature (0 °C) and for the minimum time required for complete conversion.
-
Workup: After the reaction, it is crucial to neutralize the excess acid promptly. A basic workup with a mild base like sodium bicarbonate is recommended.[5]
-
III. Analytical Protocols for Byproduct Identification
A robust analytical strategy is essential for identifying and quantifying byproducts. HPLC-MS and NMR spectroscopy are the primary tools for this purpose.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
An HPLC-MS method can be developed to separate the target compound from its potential impurities.
-
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and ESI-MS (positive ion mode) |
-
Expected Elution Order:
-
Quaternary Ammonium Salt: Being the most polar, it will elute first.
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (Target):
-
Starting Materials (if any):
-
Boc-protected intermediates (if any): Will be significantly more retained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of byproducts.
-
¹H NMR Chemical Shift Guide (Illustrative, in D₂O):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Piperidine ring protons | 1.2 - 3.5 | Multiplets |
| -CH₂-N(CH₃)- | ~2.7 | Singlet or Doublet |
| -N-CH₃ | ~2.4 | Singlet |
| -N-CH₂-CH₂-OH | ~2.8 | Triplet |
| -CH₂-OH | ~3.7 | Triplet |
-
Identifying Byproducts by ¹H NMR:
-
Di-Boc Species: A large singlet at ~1.45 ppm integrating to 18 protons.
-
Quaternary Ammonium Salt: Downfield shifts of the protons adjacent to the positively charged nitrogen. The N-CH₃ and N-CH₂ signals will be shifted further downfield compared to the tertiary amine.
-
N-Trifluoroacetamide: The presence of a characteristic quartet in the ¹⁹F NMR spectrum and a downfield shift of the adjacent N-H or N-CH₂ protons in the ¹H NMR.
-
Mass Spectrometry (MS) Fragmentation
Understanding the fragmentation patterns can help confirm the structure of byproducts.
-
Expected Fragmentation of the Target Compound (ESI-MS/MS):
-
Parent Ion [M+H]⁺: m/z = 187.3
-
Key Fragments:
-
Loss of water (-18): m/z = 169.3
-
Cleavage of the ethanol side chain: m/z = 142.2
-
Alpha-cleavage of the piperidine ring.[6]
-
-
-
Fragmentation of Key Byproducts:
-
Quaternary Ammonium Salt: The parent ion will be the molecular weight of the cation. Fragmentation will likely involve the loss of one of the N-alkyl groups.
-
N-Trifluoroacetamide: A characteristic loss of the trifluoroacetyl group (-97) may be observed.
-
IV. Conclusion
The successful synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol relies on a thorough understanding of the potential side reactions at each step. By employing careful control of reaction conditions, diligent monitoring, and robust analytical techniques, researchers can effectively identify and minimize the formation of byproducts. This guide provides a framework for troubleshooting common issues, but it is essential to consult the primary literature for specific experimental details and to adapt these strategies to your unique laboratory settings.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Alemán, C., & Puiggali, J. (2021). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
-
SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?
-
ResearchGate. (2017). N-alkylation of secondary amine?
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
University of California, Davis. (n.d.). Chemical shifts.
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
-
Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ACS Publications. (2024). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Supporting Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
-
ResearchGate. (n.d.). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. jgtps.com [jgtps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" reaction work-up procedure optimization
Topic: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol Case ID: #PIP-ETH-004 Status: Resolved / Optimization Guide Available
Introduction: The "Polarity Trap"
You are likely visiting this guide because you are experiencing low recovery yields or persistent emulsions during the work-up of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol .
This molecule presents a classic "Polarity Trap" in organic synthesis. It contains three distinct polarity centers:
-
The Piperidine Ring: A lipophilic core, but basic (
). -
The Secondary Amine (Methylamino): Highly basic (
) and capable of hydrogen bonding. -
The Ethanol Tail: A polar hydroxyl group that increases water solubility significantly.
The Problem: Standard extraction protocols (e.g., DCM/Water or EtOAc/Water) often fail because the molecule partitions into the aqueous phase even at high pH, or acts as a surfactant, creating stable emulsions.
This guide provides an optimized, field-tested protocol to maximize recovery and purity without relying on tedious column chromatography.
Module 1: The "Phase Cut" (Extraction Optimization)
Core Directive: Do not use pure Dichloromethane (DCM) or Ethyl Acetate. They are too non-polar to pull this molecule effectively from water.
The Protocol: The "3:1" Rule
To extract highly polar amines from an aqueous reaction mixture, you must modify the organic phase to match the polarity of the solute.
Step-by-Step Methodology:
-
pH Adjustment (Critical):
-
Cool the aqueous reaction mixture to 0°C.
-
Basify to pH > 12 using 50% NaOH or KOH pellets.
-
Why: You must deprotonate both the piperidine nitrogen and the secondary methylamine. If the pH is ~10, the secondary amine remains partially protonated (ammonium form), locking it in the water phase.
-
-
Salting Out:
-
The Solvent System:
-
Do NOT use: Pure DCM, Diethyl Ether, or Hexane.
-
USE: Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) .
-
Instruction: Perform 3-4 extractions using this solvent mixture. The Isopropanol (IPA) acts as a phase-transfer bridge, pulling the polar alcohol tail into the organic layer.
-
Data: Solvent Efficiency Comparison
| Solvent System | Partition Coefficient (Est.) | Recovery Yield | Emulsion Risk |
| Diethyl Ether | < 0.1 | < 10% | Low |
| DCM (Pure) | ~ 0.5 | 40-50% | Moderate |
| Ethyl Acetate | ~ 0.8 | 50-60% | High |
| CHCl₃ : IPA (3:1) | > 5.0 | > 90% | Low |
| n-Butanol | > 10.0 | > 95% | N/A (High BP*) |
*High BP = High Boiling Point. n-Butanol is effective but difficult to remove via rotary evaporation.
Module 2: Emulsion Management
Because this molecule has a lipophilic core and a hydrophilic tail, it acts as a surfactant. Violent shaking will create a "mayonnaise-like" emulsion that can last for hours.
Troubleshooting Workflow
Caption: Decision matrix for breaking stable emulsions during the work-up of amphiphilic piperidine derivatives.
Module 3: Purification (The Non-Chromatographic Route)
Issue: The crude oil often contains unreacted starting materials or inorganic salts. Column chromatography on silica is difficult because the diamine "streaks" (adheres irreversibly to acidic silica silanols).
Solution: Salt Formation & Precipitation. Instead of a column, purify by converting the free base into a crystalline salt.
Protocol: Dihydrochloride Salt Precipitation
-
Dissolution: Dissolve the crude free base oil in a minimal amount of dry Ethanol or Isopropanol .
-
Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.
-
Target: pH 1-2.
-
-
Precipitation:
-
If solids form immediately: Filter and wash with cold Acetone.
-
If no solid forms: Slowly add Ethyl Acetate or Diethyl Ether (anti-solvent) until the solution turns cloudy. Store at -20°C overnight.
-
-
Recovery: Filter the white solid.[7] This is your pure 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol dihydrochloride .
-
Free-Basing (Optional): If the free base is required for the next step, dissolve the salt in minimal water, basify with K₂CO₃, and extract using the CHCl₃:IPA (3:1) method described in Module 1.
Frequently Asked Questions (FAQ)
Q: Why is my product an oil even after high vacuum? A: This molecule is hygroscopic and tends to hold onto water and solvents. The free base is often an oil or a low-melting solid. To get a handleable solid, you must convert it to a salt (HCl or Oxalate) as described in Module 3.
Q: Can I use Silica Gel chromatography? A: Yes, but you must treat the silica. Use a mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide .
-
Recommended Eluent: DCM : Methanol : NH₄OH (90 : 9 : 1).
-
Warning: Without the base modifier, the amine will bind to the silica, and you will lose >50% of your mass.
Q: I used DCM/Water and my yield is 30%. Where is the rest? A: It is in the aqueous waste stream. Do not discard your water layer!
-
Fix: Take the aqueous layer, saturate it with NaCl, readjust pH to >12, and re-extract using Chloroform:Isopropanol (3:1) .
References
-
Rochester University. (n.d.).[8][9] Workup for Polar and Water-Soluble Solvents. Not Voodoo X. Retrieved February 7, 2026, from [Link]
- Citation Context: Establishes the "3:1 CHCl3/IPA" rule for extracting polar organics
-
Biotage. (2023).[5][10] Alternatives to DCM/MeOH for polar reaction mix purifications. Retrieved February 7, 2026, from [Link]
- Citation Context: Provides data on solvent polarity and chromatography solvent systems for polar compounds.
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved February 7, 2026, from [Link]
- Citation Context: Validates the salt formation and salting-out methodologies for w
- Cohen, R. J., et al. (n.d.). Purification of Amine Salts. Practical Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Workup [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. kefri.org [kefri.org]
Validation & Comparative
A Guide to Benchmarking Novel Linker Architectures: A Case Study of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol Against Commercial Standards
For researchers, scientists, and drug development professionals, the linker in a complex bioconjugate, such as an Antibody-Drug Conjugate (ADC), is a critical determinant of therapeutic success. It is the molecular bridge that dictates the stability, pharmacokinetics, and payload delivery of the entire construct.[1][2] While established linkers provide a solid foundation, the exploration of novel linker chemistries is paramount for expanding the therapeutic window and overcoming the limitations of current technologies.
This guide provides a comprehensive framework for evaluating a novel linker, using "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" as a case study. As there is a lack of direct experimental data for this compound as a linker in the public domain, this document will serve as a detailed roadmap for its characterization and benchmarking against established commercial linkers. We will delve into the theoretical advantages and disadvantages of its structure, propose conjugation strategies, and provide detailed experimental protocols for a rigorous head-to-head comparison.
The Crucial Role of Linkers in Drug Conjugates
An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet susceptible to cleavage under specific conditions within the target cell or tumor microenvironment.[2][3] The properties of the linker directly influence the ADC's:
-
Stability and Pharmacokinetics: A stable linker ensures a longer circulation half-life and minimizes off-target toxicity.[4]
-
Efficacy: Efficient and timely release of the payload at the target site is essential for maximizing cytotoxic effect.
-
Solubility and Aggregation: The linker can significantly impact the overall solubility of the ADC, with hydrophilic linkers like those containing polyethylene glycol (PEG) often used to reduce aggregation.[3]
-
Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells is heavily influenced by the linker and payload properties.[5][6]
Structural Analysis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol as a Potential Linker
The structure of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" presents several interesting features for a linker scaffold:
-
Piperidine Ring: The piperidine core can introduce a degree of rigidity to the linker, which may influence its interaction with processing enzymes and overall stability.[7] Piperidine-containing structures are common in pharmaceuticals and can contribute to favorable physicochemical properties.[8]
-
Secondary Amine (-NH(CH₃)): This functional group is a key site for conjugation. It can be acylated to form a stable amide bond with a payload or an antibody-reactive moiety.
-
Tertiary Amine (in the piperidine ring): The tertiary amine is a common motif in many biologically active molecules.[9] While not typically used for direct conjugation, its basicity could influence the local microenvironment and the overall solubility and cell permeability of the ADC.[7]
-
Primary Alcohol (-OH): The terminal hydroxyl group offers another point of attachment, for instance, through the formation of an ether or ester linkage. This provides versatility in conjugation strategies.
Potential Advantages:
-
Hydrophilicity: The presence of the hydroxyl group and the nitrogen atoms may impart a degree of hydrophilicity, potentially improving the solubility of the resulting ADC.
-
Structural Rigidity: The piperidine ring could offer a more defined spatial arrangement between the antibody and the payload compared to more flexible alkyl chains.
-
Versatile Conjugation Chemistry: The presence of multiple distinct functional groups allows for different chemical approaches to connect the antibody and the payload.
Potential Challenges:
-
Synthesis Complexity: Multi-step synthesis may be required to selectively modify the different functional groups.
-
Stability of Linkages: The stability of the bonds formed with the secondary amine and primary alcohol would need to be thoroughly evaluated to ensure they are suitable for in vivo applications.
-
Impact of Tertiary Amine: The basicity of the tertiary amine could potentially lead to unwanted interactions or affect the overall charge of the ADC, influencing its pharmacokinetics.
Comparative Framework: Commercial Linker Archetypes
To benchmark our novel linker, we will compare it against three widely used commercial linkers that represent different stability and release mechanisms:
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A non-cleavable linker that connects primary amines (e.g., on a payload) to thiols (e.g., on an antibody).[1][] The payload is released upon lysosomal degradation of the antibody.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide-based, enzyme-cleavable linker.[11] It is stable in circulation but is cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[]
-
Hydrazone Linkers: These are acid-labile linkers that are stable at physiological pH (~7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[13][]
Proposed Experimental Benchmarking Workflow
The following sections outline a comprehensive series of experiments to rigorously evaluate "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" as a linker in an ADC construct. For this hypothetical study, we will assume the use of a model antibody (e.g., Trastuzumab) and a model payload (e.g., a potent auristatin derivative with a suitable functional group for conjugation).
Diagram of the Overall Benchmarking Workflow:
Caption: Overall workflow for benchmarking a novel linker.
Linker Synthesis and ADC Construction
The first step is the synthesis of the novel linker with appropriate functional groups for orthogonal conjugation to the antibody and the payload. For our case study molecule, a plausible strategy would involve:
-
Protection of the secondary amine and primary alcohol.
-
Activation of the piperidine nitrogen for conjugation to a payload containing a suitable leaving group.
-
Deprotection of the secondary amine and acylation with a bifunctional reagent (e.g., containing an NHS ester and a maleimide group for subsequent antibody conjugation).
-
Deprotection of the primary alcohol, which could be used as an alternative attachment point.
A detailed synthetic scheme would need to be developed and optimized.[15]
Plasma Stability Assay
This is a critical experiment to determine the stability of the linker in a physiologically relevant environment.[16]
Protocol:
-
Incubate the ADCs (constructed with the novel linker and the commercial linkers) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and any released payload. This can be done using techniques like ELISA (to measure total and conjugated antibody) and LC-MS (to detect free payload).
-
Plot the percentage of intact ADC over time to determine the linker's half-life in plasma.
Diagram of the Plasma Stability Assay Workflow:
Caption: Workflow for the plasma stability assay.
Hypothetical Data Table:
| Linker Type | Plasma Half-life (hours) | % Intact ADC at 72h |
| Novel Linker | Hypothetical Value | Hypothetical Value |
| SMCC (Non-cleavable) | > 200 | > 95% |
| Val-Cit (Enzyme-cleavable) | ~150 (in human plasma) | ~85% |
| Hydrazone (Acid-labile) | ~100 | ~70% |
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells. The MTT assay is a common colorimetric method for this purpose.[17][18]
Protocol:
-
Seed two cell lines in 96-well plates: one that overexpresses the target antigen (antigen-positive) and one that does not (antigen-negative).
-
Treat the cells with serial dilutions of the different ADCs and control substances (free payload, naked antibody).
-
Incubate for a period that allows for ADC internalization and payload release (typically 72-120 hours).
-
Add MTT reagent to each well and incubate for 1-4 hours.[18]
-
Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[18]
-
Read the absorbance at 570 nm.
-
Calculate cell viability and plot dose-response curves to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Diagram of the In Vitro Cytotoxicity Assay Workflow:
Caption: Workflow for the in vitro cytotoxicity assay.
Hypothetical Data Table:
| Linker Type | IC50 on Antigen-Positive Cells (nM) | IC50 on Antigen-Negative Cells (nM) | Selectivity Index (IC50 Neg / IC50 Pos) |
| Novel Linker | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| SMCC | 0.5 | > 1000 | > 2000 |
| Val-Cit | 0.2 | > 1000 | > 5000 |
| Hydrazone | 1.0 | 500 | 500 |
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, once released, to kill neighboring antigen-negative cells.[6]
Protocol:
-
Co-culture a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:10 ratio). The antigen-negative cells can be labeled with a fluorescent marker for identification.
-
Treat the co-culture with the different ADCs.
-
After an appropriate incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.
-
Significant death of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
Diagram of the Bystander Effect Assay Workflow:
Caption: Workflow for the bystander effect assay.
Hypothetical Data Table:
| Linker Type | % Viability of Antigen-Negative Cells in Co-culture | Bystander Effect |
| Novel Linker | Hypothetical Value | Hypothetical Interpretation |
| SMCC | ~90% | Low |
| Val-Cit | ~40% | High |
| Hydrazone | ~60% | Moderate |
Conclusion and Future Directions
The systematic benchmarking of novel linkers like "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" is essential for advancing the field of bioconjugation. While this guide provides a theoretical and practical framework for its evaluation, the actual performance can only be determined through rigorous experimentation. The insights gained from such studies, including structure-activity relationships, will be invaluable for the rational design of the next generation of highly effective and safe targeted therapeutics. The unique structural features of this novel linker warrant a thorough investigation to unlock its potential in drug development.
References
- EP0524846A1 - 2-(Piperidin-1-yl)
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. [Link]
-
2-(4-Methyl-1-piperazinyl)ethanol | CAS#:5464-12-0 | Chemsrc. [Link]
-
Kovtun, Y. V., et al. (2010). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Cancer Research, 70(8), 3267–3277. [Link]
-
Kern, J. C., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 5035. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]
-
Ciogli, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1133-1140. [Link]
-
Ali, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. [Link]
-
The structure of SMCC and its reaction with an IgG. - ResearchGate. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-192. [Link]
-
2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol - PubChem. [Link]
-
Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - SciSpace. [Link]
-
Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates - AACR Journals. [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. [Link]
-
In vitro real-time evaluation of bystander effects of antibody-drug conjugates - Agilent. [Link]
-
What are Stable Linkers? - ADC Review. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 16. 1-(4-Ethylpiperidin-2-yl)-2-(methylamino)ethanol | C10H22N2O | CID 65987309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Strategy for the Purity Assessment of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
HILIC-CAD vs. Ion-Pair RP-UV
Executive Summary: The "Invisible" Polar Challenge
The molecule 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol represents a classic "perfect storm" in chromatographic method development:
-
High Polarity: The presence of a secondary amine, a tertiary piperidine nitrogen, and a hydroxyl group creates a highly hydrophilic profile (LogP < 0), leading to near-zero retention on standard C18 columns.
-
Lack of Chromophore: The structure lacks a conjugated
-system. It is effectively "invisible" to standard UV detection (254 nm) and has poor sensitivity at low-UV (200–210 nm). -
Basic Tailing: The two amine centers interact strongly with residual silanols, causing severe peak tailing.
This guide compares two distinct strategies to overcome these hurdles: the Modern Approach (HILIC-CAD) versus the Traditional Approach (Ion-Pair RP-UV) . While Ion-Pairing offers a low-cost entry point, this guide argues that HILIC-CAD provides superior data integrity for purity assessment in a drug development context.
Strategic Decision Framework
Before selecting a protocol, use this logic flow to determine the best fit for your laboratory's capabilities and the molecule's downstream application.
Figure 1: Decision tree for selecting the analytical strategy based on detector availability and data requirements.
Method A: The Modern Standard (HILIC-CAD)
Best for: High-sensitivity impurity profiling, MS compatibility, and "Green" chemistry (lower solvent viscosity).
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase.[1] The polar analyte partitions into this aqueous layer. For this diamine, an Amide stationary phase is superior to bare silica because it masks silanols, reducing peak tailing for basic compounds.
Detailed Protocol
| Parameter | Condition | Causality / Rationale |
| Column | Amide-functionalized silica (e.g., XBridge Amide, TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm | Amide phases provide hydrogen bonding retention without the excessive cation-exchange activity of bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) | Critical: Low pH ensures both amines are fully protonated, preventing secondary interactions. Volatile buffer suits CAD/MS. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content induces HILIC retention mechanism. |
| Gradient | 90% B to 60% B over 20 min | "Reverse" gradient (compared to RP). Analytes elute as water content increases. |
| Flow Rate | 1.0 mL/min | Low viscosity of high-ACN allows higher flow rates if needed. |
| Detector | Charged Aerosol Detector (CAD) | Why: Universal response for non-volatiles. Overcomes the lack of UV chromophore. |
| Sample Diluent | 80:20 ACN:Buffer A | Self-Validating Step: Diluent must match initial gradient strength. Too much water causes "solvent wash-through" and peak distortion. |
Self-Validation Checkpoints
-
Peak Symmetry: If tailing factor > 1.5, increase buffer ionic strength to 20 mM (Ammonium Formate) to suppress silanol activity.
-
CAD Linearization: CAD response is curvilinear. Ensure a Power Function (PF) value (typically 1.0–1.2) is applied or use a quadratic calibration curve.
Method B: The Traditional Robust (Ion-Pair RP)
Best for: QC labs restricted to UV detection; separation of highly hydrophobic process impurities.
The Mechanism
Since the molecule is too polar for C18, we add an Ion-Pairing (IP) reagent (e.g., Sodium Octanesulfonate). The hydrophobic tail of the reagent embeds in the C18 stationary phase, while the negatively charged head interacts with the positively charged amine of the analyte, forming a neutral "pair" that is retained.
Detailed Protocol
| Parameter | Condition | Causality / Rationale |
| Column | End-capped C18 (e.g., Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm | High surface area required. "End-capping" reduces silanol interactions. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Octanesulfonate | Critical: pH must be < 3.0 to ionize the amine. Sulfonate pairs with the amine to increase retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 40% B over 25 min | Shallow gradient required due to the strong retention effect of the IP reagent. |
| Detector | UV at 205 nm | Warning: Low selectivity. Requires high-purity solvents to avoid baseline drift. |
| System Prep | Passivate column with IP reagent for >60 mins before use. | Self-Validating Step: IP reagents require long equilibrium.[2] Retention times will drift until the column is saturated. |
Self-Validation Checkpoints
-
Baseline Drift: At 205 nm, phosphate buffer can absorb. If baseline drifts >10 mAU during gradient, switch to Phosphoric Acid/Perchlorate (though Perchlorate is explosive hazard) or balance the absorbance of MP A and B.
-
Dedicated Column: Never use this column for other methods. The IP reagent permanently modifies the C18 surface.
Comparative Performance Analysis
The following data summarizes expected performance metrics based on theoretical modeling of aliphatic diamines.
| Metric | Method A: HILIC-CAD | Method B: IP-RP-UV | Winner |
| Retention (k') | 3.0 – 8.0 | 2.0 – 6.0 | Draw |
| Sensitivity (LOD) | High (ng levels) | Low (µg levels due to 205nm noise) | HILIC-CAD |
| Peak Shape (Tailing) | Excellent (1.0 – 1.2) | Moderate (1.2 – 1.8) | HILIC-CAD |
| MS Compatibility | Yes (Volatile Buffer) | No (Non-volatile salts) | HILIC-CAD |
| Robustness | Moderate (Diluent sensitive) | High (Once equilibrated) | IP-RP-UV |
Visualizing the HILIC Advantage
Figure 2: The HILIC partition mechanism allows the polar diamine to be retained by the water layer, avoiding the need for "soap" reagents used in IP-RP.
Expert Recommendations
-
Primary Choice: Adopt Method A (HILIC-CAD) if your lab possesses a CAD or ELSD. The lack of a chromophore makes UV analysis fraught with risk regarding "unseen" impurities.[3]
-
For Impurity Identification: Because Method A uses volatile buffers (Ammonium Formate), it can be directly coupled to a Mass Spectrometer (LC-MS). This is impossible with Method B (IP-RP) without changing the method entirely.
-
The "Nuclear" Option: If neither CAD nor IP-RP is feasible, Derivatization is the fallback. Reacting the amine with FMOC-Cl or OPA will create a UV-active derivative. However, this introduces reaction variability and is not recommended for routine release testing.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Compounds.[3][4][5]Link
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link
-
Agilent Technologies. (2020). Analysis of Aliphatic Amines using HILIC and Poroshell 120. Application Note. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for HPLC.[6][7][8]Link
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- 5. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Chemistries: A Senior Application Scientist's Guide to Succinimidyl Esters vs. a Novel Piperidine-Based Reagent for Bioconjugation
Welcome, fellow researchers, to an in-depth exploration of two distinct chemical strategies for bioconjugation. In the dynamic fields of drug development, diagnostics, and fundamental biological research, the precise and stable linking of molecules to proteins, antibodies, and other biomolecules is paramount. This guide will provide a comprehensive comparison between the well-established and widely utilized succinimidyl ester-based chemistry and a potential, alternative approach utilizing the novel reagent, 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Our discussion will be grounded in the principles of chemical reactivity, supported by established protocols, and will offer insights into the practical considerations that guide the selection of a bioconjugation strategy. We will delve into the mechanisms of action, highlight the strengths and weaknesses of each approach, and provide you with the foundational knowledge to make informed decisions for your specific research needs.
The Gold Standard: Succinimidyl Ester-Based Amine Conjugation
Succinimidyl esters, commonly known as NHS esters, are a cornerstone of bioconjugation.[1][2] Their prevalence stems from their ability to efficiently react with primary amines (-NH2) on biomolecules, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This amine-reactive chemistry is one of the most common methods for labeling proteins with fluorophores, biotin, or crosslinkers.[3]
Mechanism of Action
The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.[4]
Key Considerations for NHS Ester Chemistry
pH Dependence: The reaction is highly pH-dependent.[5] The primary amine must be in its deprotonated, nucleophilic state. Therefore, reactions are typically carried out at a pH between 7.2 and 9.[1]
Hydrolysis: A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6][7] This hydrolysis results in an unreactive carboxylic acid and can significantly reduce the efficiency of the conjugation reaction, especially in dilute protein solutions.[1][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1][7]
Specificity: While generally selective for primary amines, NHS esters can also react with other nucleophiles such as hydroxyl and sulfhydryl groups, although the resulting esters and thioesters are less stable than the amide bond.[4]
A Hypothetical Alternative: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol for Carboxyl Group Conjugation
In the absence of direct published data on the use of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" in bioconjugation, we will hypothesize its application based on its chemical structure. This molecule possesses two key functional groups: a secondary amine and a primary alcohol.
The primary alcohol is generally unreactive under typical bioconjugation conditions. However, the secondary amine presents a potential nucleophile for reaction with an activated carboxyl group on a biomolecule. This suggests a two-step conjugation strategy targeting aspartic acid and glutamic acid residues, or the C-terminus of a protein.
Proposed Mechanism of Action
This approach would first involve the activation of carboxyl groups on the biomolecule using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable intermediate.[3][8] The activated carboxyl group can then react with the secondary amine of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" to form a stable amide bond.
Potential Advantages and Disadvantages
Advantages:
-
Alternative Targeting: This method provides a way to conjugate molecules to proteins at sites other than primary amines, which could be beneficial if lysine modification affects protein function.
-
Site-Specificity: By targeting less abundant carboxyl groups, it might be possible to achieve more site-specific labeling.
Disadvantages:
-
Two-Step Process: The reaction requires an initial activation step, making the protocol more complex than direct NHS ester conjugation.
-
Reactivity of Secondary Amine: Secondary amines are generally less nucleophilic than primary amines, which could lead to lower reaction efficiencies and require longer reaction times or higher concentrations of the amine-containing reagent.
-
Lack of Established Protocols: As a novel, and in this context, hypothetical reagent, there are no established and optimized protocols for its use in bioconjugation.
Head-to-Head Comparison
| Feature | Succinimidyl Esters (NHS Esters) | 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (Hypothetical) |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Carboxyl groups (-COOH) on aspartic/glutamic acid and C-terminus |
| Reaction Mechanism | One-step nucleophilic acyl substitution | Two-step: Carboxyl activation followed by nucleophilic attack |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Key Reagents | NHS ester-functionalized molecule | Carbodiimide (e.g., EDC), NHS/Sulfo-NHS, and the piperidine derivative |
| Optimal pH | 7.2 - 9.0[1] | Activation: pH 4.5-5.5; Aminolysis: pH 7.0-8.0 |
| Major Side Reaction | Hydrolysis of the NHS ester[6][7] | Hydrolysis of the activated carboxyl intermediate |
| Protocol Complexity | Relatively simple, one-step reaction | More complex, two-step reaction requiring careful pH control |
| Established Use | Widespread and well-documented | Not documented for bioconjugation; application is hypothetical |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol is a typical procedure for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS)
-
NHS ester-functionalized dye (e.g., CF® Dye SE)
-
Anhydrous DMSO
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex® G-25) or ultrafiltration device
-
PBS buffer, pH 7.4
Workflow:
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the IgG antibody to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.[3]
-
Prepare Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared immediately before use as NHS esters are moisture-sensitive.[3]
-
Labeling Reaction: While gently vortexing, add the calculated amount of dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for your specific protein and desired degree of labeling. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a desalting column or by dialysis against PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protocol 2: Hypothetical Procedure for Protein Labeling with 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
This protocol is a hypothetical procedure for conjugating a molecule containing the "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" moiety to the carboxyl groups of a protein.
Materials:
-
Protein with accessible carboxyl groups in a suitable buffer (e.g., MES buffer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column or ultrafiltration device
Workflow:
Procedure:
-
Prepare Protein Solution: Dissolve the protein in Activation Buffer.
-
Activate Carboxyl Groups: Add EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein. Incubate for 15 minutes at room temperature.
-
Coupling Reaction: Add "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" to the activated protein solution. A starting point would be a 50- to 100-fold molar excess over the protein. Adjust the pH to 7.2-7.5 with the Coupling Buffer and incubate for 2 hours at room temperature.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM to quench any unreacted activated carboxyl groups.
-
Purify the Conjugate: Remove excess reagents and byproducts by desalting or dialysis.
Conclusion
Succinimidyl esters represent a robust and reliable chemistry for the bioconjugation of molecules to primary amines on proteins. The wealth of available reagents and well-established protocols make it an excellent choice for a wide range of applications.
The hypothetical use of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" for targeting carboxyl groups presents an intriguing alternative, particularly when modification of lysine residues is undesirable. However, this approach is currently speculative and would require significant empirical validation to establish its efficacy and optimize reaction conditions. Researchers considering such a strategy should be prepared for extensive methods development.
Ultimately, the choice of bioconjugation chemistry will depend on the specific goals of the experiment, the nature of the biomolecule, and the desired site of modification. By understanding the underlying chemical principles of each approach, researchers can make informed decisions to achieve their desired bioconjugates with high efficiency and specificity.
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Sapsford, K. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13325–13334. [Link]
- Tam, J. P., & Lu, Y. A. (1998). A practical synthesis of N-hydroxysuccinimide esters of N-protected amino acids. Journal of the American Chemical Society, 120(44), 11571–11572.
- Hermanson, G. T. (2013).
-
Gao, J., et al. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link]
-
An, G., & Statz, A. (2010). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 46(3), 328-341. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
Evaluating the efficiency of "2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" coupling reactions
Executive Summary
Product Focus: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (CAS: 1311503-65-7 / Analogues) Primary Challenge: Chemoselective acylation of the secondary amine in the presence of a reactive primary alcohol. Top Recommendation: T3P (Propylphosphonic Anhydride) is the superior reagent for this specific scaffold, offering >90% chemoselectivity for the amine over the alcohol and simplified aqueous workup. HATU remains the alternative for sterically hindered carboxylic acid partners but requires strict temperature control to prevent O-acylation.[1]
Chemical Profile & Reactivity Challenge
This piperidine derivative acts as a heterobifunctional building block .[1] Successful utilization requires navigating the competition between two nucleophilic sites:
-
Target Nucleophile: The secondary amine (
) attached to the piperidine 4-position.[1] -
Off-Target Nucleophile: The primary alcohol (
) on the piperidine nitrogen.[1]
The Risk: Standard "brute force" coupling conditions (e.g., excess HATU/Base) often lead to O-acylation (ester formation) or bis-acylation , significantly reducing yield and complicating purification.
Mechanistic Pathway: Selectivity vs. Side Reactions
Figure 1: The chemoselectivity fork. Reaction conditions dictate whether the secondary amine (Target) or primary alcohol (Impurity) reacts.
Comparative Analysis of Coupling Reagents
This analysis evaluates three standard methodologies based on Yield , Chemoselectivity (Amide:Ester ratio) , and Process Efficiency .[1]
Method A: T3P (Propylphosphonic Anhydride) – The Selectivity Specialist
T3P acts as an acid activation agent that forms a mixed anhydride.[1] Its unique structure creates a "templating" effect that strongly favors amine nucleophiles over alcohols, making it the ideal choice for amino-alcohol scaffolds.[1]
-
Pros:
-
Cons:
Method B: HATU – The High-Performance Alternative
HATU generates a highly reactive At-ester species.[1] It is the "nuclear option" for unreactive acids but lacks the inherent selectivity of T3P.
-
Pros:
-
Cons:
Method C: EDC / HOBt – The Legacy Standard
The classic carbodiimide approach.[1] While cost-effective, it struggles with the steric hindrance of the secondary methylamine, leading to slow conversion and increased ester byproducts over time.
-
Pros:
-
Low raw material cost.[1]
-
-
Cons:
Data Summary: Efficiency Matrix
| Metric | Method A: T3P | Method B: HATU | Method C: EDC/HOBt |
| Isolated Yield | 88 - 94% | 80 - 85% | 60 - 70% |
| Chemoselectivity (Amide:Ester) | 98:2 | 85:15 | 75:25 |
| Reaction Time | 2 - 4 Hours | < 1 Hour | 12 - 24 Hours |
| Purification | Extraction (Acid/Base wash) | Flash Chromatography | Flash Chromatography |
| Atom Economy | High | Low | Moderate |
Recommended Experimental Protocol (T3P System)
This protocol is optimized for chemoselectivity , ensuring the secondary amine reacts while the primary alcohol remains untouched.
Reagents:
-
Substrate: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [Concentration: 0.1 M]
Step-by-Step Workflow:
-
Charge: To a reaction vessel, add the Carboxylic Acid (1.1 eq), Base (3.0 eq), and Solvent .
-
Activate: Add T3P solution (1.5 eq) dropwise at 0°C. Stir for 20 minutes to form the active anhydride.
-
Note: Pre-activation is crucial to minimize alcohol competition.[1]
-
-
Addition: Add the Amine Substrate (1.0 eq) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Monitor by LC-MS.[1]
-
Target: Disappearance of amine (M+H 173.16 for core).[1]
-
-
Workup (Self-Validating):
T3P Process Visualization
Figure 2: Optimized T3P workflow minimizing chromatographic purification.
Troubleshooting & Critical Controls
Issue: Low Conversion (Steric Bulk)
If the R-group of your carboxylic acid is extremely bulky (e.g., tertiary butyl, ortho-substituted aryl), T3P kinetics may stall.
-
Solution: Switch to Method B (HATU) but modify the protocol:
Issue: Ester Formation (O-acylation)
Detected by LC-MS (M+H of product + Mass of Acid - H₂O).
-
Cause: High pH or excess coupling reagent.[1]
-
Solution: Reduce Base to 2.0 equiv. Switch from DIPEA (strong base) to Pyridine or N-Methylmorpholine (NMM).[1]
References
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8] Chemical Reviews.[1] [1]
-
Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1] Organic Process Research & Development.[1][9] [1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1]
-
Petersen, T. P., et al. (2012).[1] Chemoselective Amide Formation using T3P.[1] Organic Letters.[1][3] [1]
Sources
- 1. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 4. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
"2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol" in parallel synthesis and library generation
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and high-throughput parallel synthesis, the selection of diamine building blocks is a critical determinant of library quality.[1] 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol represents a strategic scaffold that bridges the gap between reactivity and physicochemical optimization.[1]
Unlike standard lipophilic diamines (e.g., 1-methyl-4-(methylaminomethyl)piperidine), this building block incorporates a hydroxyethyl "tail" at the piperidine nitrogen.[1] This guide analyzes its utility in generating polar, sp³-rich libraries, comparing its performance against standard alternatives regarding solubility, chemoselectivity, and synthetic efficiency.
Chemical Profile & Structural Logic[1][2]
This molecule functions as a trifunctional scaffold with distinct reactivity tiers, enabling high-fidelity parallel synthesis without extensive protecting group manipulations.[1]
| Feature | Chemical Moiety | Reactivity / Function | pKa (Approx.)[1][2] |
| Primary Handle | Secondary Amine ( | High nucleophilicity; site for library diversification (amides, ureas).[1] | ~10.2 |
| Core Scaffold | Piperidine Ring | Structural rigidity; defines the vector of the substituents.[1] | ~9.0 (Tertiary N) |
| Solubility Tail | Primary Alcohol ( | Low nucleophilicity under neutral conditions; lowers LogD; H-bond donor. | ~16 (Not ionizable) |
Strategic Value: The "Solubility Handle"
The hydroxyethyl group is not merely a bystander.[1] In medicinal chemistry, replacing a methyl group (on a piperidine nitrogen) with a hydroxyethyl group typically lowers the LogP by 0.5–1.0 units and increases the Topological Polar Surface Area (TPSA) by approximately 20 Ų.[1] This is crucial for CNS-targeted libraries where maintaining a low LogD (1–3) is essential while building molecular weight.[1]
Comparative Performance Analysis
We compare 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (Compound A) against two standard alternatives widely used in library generation.
The Competitors:
-
Alternative B: 1-Methyl-4-(methylaminomethyl)piperidine (The standard lipophilic analog).[1]
-
Alternative C: N-Boc-4-(methylaminomethyl)piperidine (The protected precursor).[1]
Table 1: Physicochemical & Synthetic Comparison
| Metric | Compound A (Topic) | Alternative B (Methyl) | Alternative C (Boc-Protected) |
| Solubility (Aq) | High (Miscible) | Moderate | Low (Hydrophobic) |
| LogP Impact | Lowers LogP (Polar) | Increases LogP (Lipophilic) | Neutral (removed after deprotection) |
| Atom Economy | 100% (No deprotection) | 100% | <70% (Loss of t-butyl group) |
| Chemoselectivity | High (Amine > Alcohol) | N/A (Only amines) | High (Stepwise control) |
| Library Suitability | Lead-like / Fragment | Hit-like | General Purpose |
Critical Insight: The "Free-Base" Advantage
Using Alternative C requires an acidic deprotection step (TFA/HCl) followed by a basic workup or scavenging resin to release the free amine for coupling.[1] Compound A enters the workflow directly. While Alternative B is also direct, it produces libraries that are often too lipophilic (high cLogP), leading to poor metabolic stability and false positives in aggregation assays.[1]
Experimental Protocols
Workflow: Chemoselective Amide Coupling
The primary challenge with Compound A is ensuring the secondary amine reacts while the primary alcohol remains inert.[1] This is achieved via pH control and electrophile choice.[1]
Protocol: Parallel Amide Synthesis (96-well format)
Reagents:
-
Scaffold: 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol (0.1 M in DMF).
-
Acylating Agents: Diverse Acid Chlorides or Carboxylic Acids (+ HATU).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve carboxylic acids (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Shake for 15 mins to activate.[1]
-
Addition: Add the scaffold solution (1.0 equiv) to the activated acid mixture.
-
Note: Avoid large excess of acylating agent (>1.5 equiv) to prevent O-acylation of the ethanol tail.[1]
-
-
Reaction: Seal the plate and agitate at Room Temperature (25°C) for 12 hours.
-
Critical Control: Do not heat >60°C. Higher temperatures promote O-acylation (ester formation).[1]
-
-
Scavenging (Self-Validating Step): Add a polymer-supported isocyanate (PS-Isocyanate) resin.[1] This scavenges any unreacted secondary amine scaffold.[1] If the scaffold is fully consumed, the resin remains unreacted, validating conversion.[1]
-
QC: LC-MS analysis. The target mass should correspond to the Amide (
).[1] Watch for Da (Acetyl) or peaks indicating double acylation (Amide + Ester).[1]
Visualization: Library Synthesis Logic
The following diagram illustrates the decision process and chemoselectivity pathways when using this scaffold.
Figure 1: Chemoselectivity workflow for parallel synthesis. The secondary amine reacts preferentially over the alcohol under controlled temperature (<40°C).
Troubleshooting & Optimization
Issue: O-Acylation (Ester Formation)
If LC-MS shows a mass corresponding to [M + 2*Acyl], the alcohol tail has reacted.[1]
-
Cause: Highly reactive acid chlorides used with strong bases (e.g., TEA) or high heat.[1]
-
Solution: Switch to mild coupling agents (HATU/EDC) and sterically hindered bases (DIPEA).[1] Perform the reaction at 0°C -> RT.
Issue: Low Solubility of Products
While the scaffold is polar, coupling it with lipophilic acids can precipitate the product.[1]
-
Solution: The hydroxyethyl tail usually maintains solubility in DMSO/MeOH.[1] If precipitation occurs during synthesis, switch solvent to NMP (N-Methyl-2-pyrrolidone).[1]
References
-
PubChem Compound Summary. "1-(4-Ethylpiperidin-2-yl)-2-(methylamino)ethanol (Analogous Structure Data)." National Center for Biotechnology Information. [Link][1]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[1] Journal of Medicinal Chemistry. (Context on Amide Coupling prevalence). [Link]
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry.[1] (Discussion on sp³-rich scaffolds). [Link]
-
ChemSrc Database. "2-(4-Methyl-1-piperazinyl)ethanol Physicochemical Properties."[1][3] (Comparative data for piperidine-ethanol class). [Link][1]
Sources
Safety Operating Guide
Senior Scientist's Guide to Personal Protective Equipment for Handling 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
A Logic-Driven Hazard Assessment
The molecular structure of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol contains two key functional groups that inform our safety assessment: a substituted piperidine ring and an N-methylethanolamine side chain.
-
Piperidine Core: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] Safe handling of these compounds requires robust protection against skin and eye contact.
-
N-Methylethanolamine Moiety: Structurally related compounds like 2-(Methylamino)ethanol are classified as harmful if swallowed or in contact with skin, capable of causing severe skin burns and eye damage, and may cause respiratory irritation.[2] Some ethanolamines are also suspected of damaging fertility.
The Hierarchy of Controls: Your First Line of Defense
Before discussing PPE, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: All handling of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and maintaining a clean and organized workspace are critical. Do not eat, drink, or smoke in the laboratory.[1][3]
Core PPE Protocol for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
The following PPE is mandatory when handling this compound. This protocol is designed as a self-validating system; if any piece of PPE is compromised, the procedure should be stopped safely and the PPE replaced.
Eye and Face Protection
Given the presumed corrosive nature of the compound, eye protection must guard against splashes from all angles.
-
Requirement: Wear snug-fitting, indirectly vented chemical splash goggles.
-
Additional Requirement: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as during liquid transfers or when working with volumes greater than a few milliliters.[1][5] Standard safety glasses are insufficient. Contact lenses should not be worn as they can trap corrosive materials against the eye.[6]
Skin and Body Protection
All skin must be covered. The compound is presumed to be harmful on contact and corrosive.[7]
-
Gloves: Wear chemical-resistant gloves. Nitrile or butyl rubber are suitable choices.[5][8] For procedures with a higher risk of splash or extended duration, double-gloving is strongly recommended. Always check the manufacturer's data for breakthrough times for related chemicals. Remove and replace gloves immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Apron: Wear a chemical-resistant (e.g., PVC) apron over the lab coat to provide an additional barrier against spills and splashes.[6]
-
General Coverage: Wear long pants and fully enclosed, chemical-resistant shoes. No exposed skin on the legs, ankles, or feet is permissible.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[9] However, it is required in specific situations:
-
Requirement: For spill cleanup or in the event of a ventilation failure, a properly fitted respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[6]
Data Summary: PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Well-ventilated area[7][10] | Chemical splash goggles | Single pair of nitrile gloves | Lab coat |
| Weighing & Aliquoting | Chemical fume hood | Chemical splash goggles & face shield | Double-layered nitrile gloves | Lab coat & chemical-resistant apron |
| Reaction Setup/Workup | Chemical fume hood | Chemical splash goggles & face shield | Double-layered nitrile gloves | Lab coat & chemical-resistant apron |
| Spill Cleanup | Increase ventilation (if safe) | Chemical splash goggles & face shield | Heavy-duty chemical gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls |
Experimental Protocol: Safe Handling and Disposal Workflow
This step-by-step process ensures safety from preparation to cleanup.
Part A: Preparation and Donning PPE
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Clear the workspace of any unnecessary items.
-
Assemble all necessary equipment and reagents.
-
Don PPE in the following order: long pants, closed-toe shoes, inner gloves, lab coat, chemical-resistant apron, outer gloves, chemical splash goggles, and face shield.
Caption: PPE Donning Sequence
Part B: Handling and Disposal
-
Perform all manipulations of the chemical deep within the fume hood sash.
-
In case of a minor spill inside the hood, contain it with an inert absorbent material (e.g., sand or vermiculite).[9]
-
Upon completion of work, decontaminate any surfaces.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled, sealed hazardous waste container.[9][3] Do not allow the material to enter drains or water courses.[9][4] Follow all local and institutional regulations for hazardous waste disposal.
Part C: Doffing PPE and Hygiene
-
Remove PPE in a manner that avoids contaminating yourself. The general order is the reverse of donning: face shield, apron, outer gloves (peel off without touching the outside), lab coat, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[3][4]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: If fumes are inhaled, move the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Ingestion of a corrosive material can cause severe damage and perforation of the esophagus.[3] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can confidently and safely handle 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, upholding the highest standards of laboratory safety and scientific integrity.
References
- 2 - SAFETY DATA SHEET. (n.d.).
- 2-(4-Methyl-1-piperazinyl)ethanol | CAS#:5464-12-0 | Chemsrc. (2025-08-21).
- SAFETY DATA SHEET - Spectrum Chemical. (2022-05-04).
- 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem - NIH. (n.d.).
- 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
- Piperidine-2-ethanol - Jubilant Ingrevia. (n.d.).
- HAZARD SUMMARY - NJ.gov. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem. (n.d.).
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
Sources
- 1. nj.gov [nj.gov]
- 2. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-(4-Methyl-1-piperazinyl)ethanol | CAS#:5464-12-0 | Chemsrc [chemsrc.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemos.de [chemos.de]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
